Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKNMCSDWUFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a protected amino group and an ethyl ester, makes it a versatile intermediate for the synthesis of more complex molecules, including peptide analogs and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for masking the reactivity of the amine functionality during multi-step syntheses, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are predicted values and should be used as an estimation.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoate | N/A |
| CAS Number | 130985-42-1 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 245.32 g/mol | [2] |
| Predicted Density | 1.011 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 329.6 ± 25.0 °C | [1] |
| Predicted XLogP3 | 1.7 | [1] |
| Predicted PSA (Polar Surface Area) | 64.6 Ų | [1] |
| Purity Specification | Typically ≥ 95% | [2] |
| Storage and Handling | Store in a cool, dry place. | [2] |
Synthesis and Reactivity
The synthesis of this compound typically involves the protection of the amino group of a precursor, ethyl 3-amino-3-methylbutanoate, with a tert-butoxycarbonyl (Boc) group.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Boc-protected amino esters, which is applicable to the target compound.
Experimental Protocol: General Procedure for Boc Protection of Amino Esters
While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the Boc protection of a related amino acid is provided below. This can be adapted by a skilled chemist for the target synthesis.
Materials:
-
Ethyl 3-amino-3-methylbutanoate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or a mixture of Dioxane and Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl 3-amino-3-methylbutanoate in a suitable solvent (e.g., THF or a 1:1 mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate or triethylamine (typically 1.5-2.0 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents), either neat or dissolved in the reaction solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectroscopic Data
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of any vapors and contact with skin and eyes.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a synthetic intermediate. The Boc-protected amino group is stable under a variety of reaction conditions, allowing for modifications to the ester functionality or other parts of a larger molecule. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation.
Potential Signaling Pathway Involvement
As a synthetic building block, this compound is not known to be directly involved in any specific biological signaling pathways. Its utility is in the synthesis of molecules that may target various pathways. The logical workflow for its use in drug discovery is depicted below.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. While specific experimental data on its physical and spectroscopic properties are limited in the public domain, its chemical nature as a Boc-protected amino ester defines its utility in organic synthesis, particularly for the construction of novel compounds in drug discovery programs. Researchers utilizing this compound are encouraged to perform their own analytical characterization to ensure the quality and identity of their material.
References
In-depth Technical Guide: Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS 130985-42-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, identified by CAS number 130985-42-1, is a chemical compound primarily utilized in research and development settings.[1][2] This technical guide provides a comprehensive overview of its known properties based on available data. Due to the limited publicly accessible information regarding its specific biological activity, mechanism of action, and detailed experimental protocols, this document focuses on its fundamental chemical and physical characteristics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are critical for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |
| Synonyms | This compound; ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate; 3-(Boc-amino)-3-methylbutanoic acid ethyl ester | [1] |
| CAS Number | 130985-42-1 | [1] |
| Molecular Formula | C12H23NO4 | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Purity | 95% | [1] |
| Boiling Point | 329.6±25.0 °C (Predicted) | [3] |
| Density | 1.011±0.06 g/cm3 (Predicted) | [3] |
| Physical State | Not available | [1] |
| Solubility | Not available | [1] |
| Flash Point | Not available | [1] |
| Melting Point | Not available | [1] |
Structure
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Known Uses and Handling
Based on available safety data sheets and supplier information, this compound is intended exclusively for research and development purposes.[1][2] It is not approved for use in food, cosmetics, drugs for human or veterinary applications, or as a biocide or pesticide.[2] Handling should be performed by technically qualified individuals in a well-ventilated area, and appropriate personal protective equipment should be worn to avoid skin and eye contact, as well as inhalation.[1] The compound is stable under recommended storage conditions, which are typically in a cool, dry place with the container tightly closed.[1][2] It is incompatible with strong oxidizing agents.[1]
Biological Activity and Mechanism of Action
As of the date of this guide, there is no publicly available information detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound's structure, featuring a Boc-protected amino acid ester, suggests its potential as a building block in peptide synthesis or as a precursor for more complex molecules in drug discovery. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions. This characteristic is fundamental in synthetic organic chemistry.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the public domain. Researchers utilizing this compound would need to develop their own methodologies based on the specific requirements of their research, likely involving standard organic synthesis techniques for deprotection of the amine or modification of the ester group.
A general workflow for a potential synthetic application is outlined below.
Caption: General synthetic workflow.
Future Research Directions
Given the lack of biological data, a primary area for future research would be the screening of this compound for various biological activities. Its structural similarity to amino acid derivatives suggests that it could be explored for its potential role as an enzyme inhibitor, a modulator of receptor activity, or as a component of peptidomimetics. Elucidating its biological targets and mechanism of action would be the crucial next step in determining its potential for therapeutic applications.
Disclaimer
This document is intended for informational purposes only and is based on publicly available data. The absence of information on biological activity and experimental protocols highlights the need for further research on this compound. All handling and use of CAS 130985-42-1 should be conducted with appropriate safety precautions and under the supervision of qualified professionals.
References
An In-depth Technical Guide to the Synthesis of Boc-α-methylalanine Ethyl Ester
This technical guide provides a comprehensive overview of the synthesis of Boc-α-methylalanine ethyl ester, a valuable building block in peptide synthesis and drug discovery. The protocols detailed herein are compiled from established chemical literature, offering researchers, scientists, and drug development professionals a reliable resource for the preparation of this compound.
Introduction
Boc-α-methylalanine ethyl ester, also known as N-(tert-butoxycarbonyl)-2-aminoisobutyric acid ethyl ester, is a protected amino acid derivative. The α,α-disubstituted nature of α-methylalanine (Aib) imparts significant conformational constraints on peptides, making it a crucial component in the design of peptidomimetics with enhanced stability and specific secondary structures. The tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester on the carboxylic acid allow for selective deprotection and coupling in solid-phase and solution-phase peptide synthesis.
This guide will focus on a common and efficient two-step synthetic route:
-
Boc Protection of α-Methylalanine: The synthesis begins with the protection of the amino group of α-methylalanine (2-aminoisobutyric acid) using di-tert-butyl dicarbonate (Boc₂O).
-
Esterification of Boc-α-methylalanine: The resulting Boc-protected amino acid is then esterified to yield the final product, Boc-α-methylalanine ethyl ester.
Experimental Protocols
Step 1: Synthesis of Boc-α-methylalanine (Boc-Aib-OH)
This procedure outlines the protection of the amino group of α-methylalanine using di-tert-butyl dicarbonate.
Methodology:
-
In a round-bottom flask, dissolve 2-amino-2-methylpropionic acid in a mixture of 1.0 N sodium hydroxide (NaOH) solution and 1,4-dioxane.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure.
-
Adjust the pH of the remaining aqueous residue to 3 with a 1N hydrochloric acid (HCl) solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the white solid product, 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH).[1]
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Yield (%) |
| 2-amino-2-methylpropionic acid | 103.12 | 1.94 mmol | 1 | 200 mg | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.88 mmol | 2 | 846 mg | - |
| 1.0 N NaOH | 40.00 | - | - | 8.0 mL | - |
| 1,4-Dioxane | 88.11 | - | - | 8.0 mL | - |
| Boc-Aib-OH | 203.24 | - | - | 315 mg | 80% [1] |
Step 2: Synthesis of Boc-α-methylalanine Ethyl Ester
This procedure details the esterification of Boc-Aib-OH to the corresponding ethyl ester. This is a general procedure for the esterification of N-Boc protected amino acids and is adapted for this specific substrate.
Methodology:
-
Dissolve Boc-α-methylalanine (Boc-Aib-OH) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Boc-α-methylalanine ethyl ester.
Quantitative Data (Representative):
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Yield (%) |
| Boc-Aib-OH | 203.24 | 1.0 mmol | 1 | 203 mg | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 mmol | 1.2 | 0.087 mL | - |
| Anhydrous Ethanol | 46.07 | - | - | 10 mL | - |
| Boc-α-methylalanine ethyl ester | 231.29 | - | - | - | ~85-95% (Typical) |
Logical Workflow
The synthesis of Boc-α-methylalanine ethyl ester follows a logical progression from the starting amino acid to the final protected and esterified product.
Caption: Synthetic workflow for Boc-α-methylalanine ethyl ester.
Signaling Pathway Analogy: The Boc Protection Mechanism
While not a biological signaling pathway, the chemical transformation of Boc protection can be visualized in a similar manner, illustrating the flow of reactivity.
Caption: Reaction mechanism analogy for Boc protection.
Conclusion
The synthesis of Boc-α-methylalanine ethyl ester is a straightforward and high-yielding process that can be reliably performed in a standard laboratory setting. The two-step approach of Boc protection followed by esterification provides a robust method for accessing this important building block for peptide synthesis and medicinal chemistry. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their work.
References
An In-depth Technical Guide to the Solubility of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative data inferred from structurally similar molecules and detailed experimental protocols for precise quantitative determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 130985-42-1 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Purity Specification | ≥ 95% | [1] |
| Long-Term Storage | Cool, dry place | [1] |
Qualitative Solubility Profile of Structurally Related Compounds
The table below summarizes the qualitative solubility of N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), a closely related analogue.
| Solvent | IUPAC Name | Solubility |
| Chloroform | Trichloromethane | Soluble |
| Dichloromethane | Dichloromethane | Soluble |
| Ethyl Acetate | Ethyl ethanoate | Soluble |
| Dimethyl Sulfoxide (DMSO) | (Sulfanylidenemethyl)methane | Soluble |
| Acetone | Propan-2-one | Soluble |
Data sourced from ChemicalBook for the related compound Boc-Aib-OH.[3][4]
Based on the structure of this compound, which includes a non-polar Boc group and an ethyl ester, it is anticipated to be soluble in a range of common organic solvents. Synthesis and purification procedures for similar Boc-protected amino acid esters frequently employ solvents such as ethyl acetate, diethyl ether, tetrahydrofuran (THF), and dichloromethane, further suggesting the likely solubility of the target compound in these media.[5][6][7][8]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Vials with tight-sealing caps
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Drying oven
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Diagrams
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationship for Solvent Selection
Caption: The relationship between the compound's structural features and the selection of appropriate organic solvents.
Conclusion
While quantitative solubility data for this compound is not currently published, a strong qualitative understanding can be derived from the behavior of structurally similar compounds. It is anticipated to be soluble in a variety of common organic solvents, including ethers, esters, and chlorinated solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. This information is critical for the successful design and optimization of synthetic routes and purification processes in pharmaceutical research and development.
References
- 1. 130985-42-1 this compound AKSci 5343CV [aksci.com]
- 2. ethyl 3-(tert-butoxycarbonylaMino)-3-Methylbutanoate | 130985-42-1 [chemicalbook.com]
- 3. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and protocols for the proper storage and handling of tert-butyloxycarbonyl (Boc)-protected amino esters. Adherence to these guidelines is critical for maintaining the chemical integrity, purity, and stability of these vital reagents in research and drug development.
Core Chemical Properties and Stability Profile
The stability of Boc-protected amino esters is primarily dictated by the lability of the Boc group under acidic conditions. The ester functionality also presents a potential site for hydrolysis, particularly under basic conditions.
Key Stability Characteristics:
-
Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common degradation pathway and is intentionally utilized for deprotection during synthesis.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group.[1]
-
Base Stability: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[2][3] However, the ester group is susceptible to hydrolysis (saponification) under basic conditions to yield the corresponding carboxylic acid.[1]
-
Thermal Stability: Boc-protected amino esters are thermally labile. Elevated temperatures, generally above 85-90°C, can lead to the cleavage of the Boc group.[4] Some compounds may also decompose at high temperatures.[4]
-
Moisture Sensitivity: Prolonged exposure to moisture can lead to the hydrolysis of both the Boc group and the ester functionality, although this is generally slow under neutral conditions.[1]
Recommended Storage and Handling Procedures
Proper storage and handling are paramount to prevent the degradation of Boc-protected amino esters.
Storage Recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic decomposition. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent degradation from atmospheric moisture and carbon dioxide. |
| Light | Protection from Light (Amber Vials) | To prevent potential photolytic degradation. |
| Container | Tightly Sealed, Non-reactive Material | To prevent exposure to atmospheric contaminants and moisture. |
Handling Best Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: When possible, handle Boc-protected amino esters under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic contaminants into the storage container.
-
Dispensing: Weigh out the desired amount of the compound quickly and reseal the container promptly.
Quantitative Stability Data
The following table summarizes the stability of Boc-protected amino esters under various stress conditions. It is important to note that the stability of a specific Boc-protected amino ester can vary depending on its unique structure.
| Compound | Stress Condition | Time | Purity/Degradation | Reference |
| N-Boc-allylglycine methyl ester | Acidic (pH 1.2) | 24 hours | Significant degradation (Boc cleavage) | [1] |
| Basic (pH 12) | 24 hours | Significant degradation (Ester hydrolysis) | [1] | |
| Oxidative (3% H₂O₂) | 24 hours | Stable | [1] | |
| Thermal (60°C) | 24 hours | Minor degradation | [1] | |
| N-Boc-glycine | Thermal (240°C in TFE) | 30 min | 95% deprotection | [5] |
| N-Boc-phenylalanine | Thermal (240°C in TFE) | 30 min | 52% deprotection | [5] |
| N-Boc-imidazole | Thermal (120°C in TFE) | 20 min | Complete deprotection | [5] |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of a Boc-protected amino ester using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the Boc-protected amino ester in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a specified time.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions of the Boc-protected amino ester under the stress conditions mentioned above. Also, prepare a control sample stored under normal conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (as described in Protocol 4.1).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products.
Protocol for Peptide Coupling using a Boc-Amino Ester
This protocol describes a standard manual solid-phase peptide synthesis (SPPS) cycle using a Boc-protected amino acid.
Materials:
-
Resin (e.g., Merrifield, PAM)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, DIC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain the DIEA solution and wash the resin with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid and HOBt in DMF.
-
Add the coupling reagent (e.g., HBTU or DIC) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for the next amino acid in the sequence.
Visualizations
Logical Workflow for Storage and Handling
Caption: A logical workflow for the proper storage and handling of Boc-protected amino esters.
Boc Group Deprotection Signaling Pathway
Caption: The signaling pathway of acid-catalyzed deprotection of a Boc-protected amino ester.
Troubleshooting Experimental Workflow
References
Spectroscopic and Synthetic Profile of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS No. 130985-42-1). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted nuclear magnetic resonance (NMR) data, alongside a general protocol for its synthesis and standard procedures for acquiring key spectroscopic information. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, particularly in the development of novel pharmaceutical agents and in peptide synthesis.[1]
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 130985-42-1 |
| Molecular Formula | C₁₂H₂₃NO₄[1][2][3] |
| Molecular Weight | 245.32 g/mol [1][2] |
| Structure | ![]() |
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide an expected spectral profile.
Predicted ¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester) | 1.25 | Triplet | 3H |
| -C(CH₃)₂ | 1.40 | Singlet | 6H |
| -C(CH₃)₃ (Boc) | 1.45 | Singlet | 9H |
| -CH₂- | 2.60 | Singlet | 2H |
| -OCH₂- (ethyl ester) | 4.15 | Quartet | 2H |
| -NH- | ~5.0 (broad) | Singlet | 1H |
Predicted ¹³C NMR Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl ester) | 14.2 |
| -C(C H₃)₂ | 25.0 |
| -C(C H₃)₃ (Boc) | 28.4 |
| -C H₂- | 45.0 |
| C (CH₃)₂ | 55.0 |
| -OC H₂- (ethyl ester) | 60.5 |
| -C (CH₃)₃ (Boc) | 79.0 |
| -C =O (Boc) | 155.0 |
| -C =O (ester) | 172.0 |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound would include:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| C-H Stretch (alkane) | ~2980-2850 |
| C=O Stretch (ester) | ~1735 |
| C=O Stretch (carbamate) | ~1700 |
| N-H Bend | ~1520 |
| C-O Stretch | ~1250, 1160 |
Mass Spectrometry
For mass spectrometry, the expected molecular ion peak [M]⁺ would be observed at m/z = 245.32. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57) and the ethoxy group (-45).
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common method for the synthesis of this compound involves the protection of the amino group of a precursor, Ethyl 3-amino-3-methylbutanoate, using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethyl 3-amino-3-methylbutanoate[4]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Ethyl 3-amino-3-methylbutanoate in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable base, such as triethylamine (approximately 1.2 equivalents), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedures for obtaining spectroscopic data for a synthesized compound like this compound.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
Signaling Pathways and Applications
This compound is primarily used as a building block in organic synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for masking the reactivity of the amine functionality during multi-step synthetic sequences, allowing for selective reactions at other positions of the molecule.[1] This compound is particularly valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and in the controlled synthesis of peptides.[1]
Due to its nature as a synthetic intermediate, there are no established signaling pathways directly associated with this compound itself. Its biological effects would be determined by the final, more complex molecule it is used to construct.
The logical relationship for its utility in synthesis can be visualized as follows:
Caption: Synthetic utility of the title compound.
References
"molecular weight and formula of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable building block in modern organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and an ethyl ester, makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, synthetic protocol, purification methods, and its role in synthetic chemistry. Due to a lack of specific information in the public domain regarding its direct involvement in signaling pathways, this guide will focus on its utility as a synthetic intermediate.
Compound Identification and Properties
This compound is a carbamate ester that serves as a protected form of the β-amino acid, 3-amino-3-methylbutanoic acid. The Boc protecting group is instrumental in multi-step syntheses, preventing the nucleophilic amine from reacting while other parts of the molecule are modified.
Table 1: Chemical and Physical Properties [1][2][3]
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 130985-42-1 |
| Appearance | Colorless to pale yellow liquid or solid |
| Storage Conditions | 2-8°C, dry and sealed |
| Purity | Typically ≥95% |
Synthesis and Purification
General Synthetic Workflow
The synthesis can be logically broken down into two primary stages: Boc protection of the amino acid and subsequent esterification.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Boc Protection of Ethyl 3-amino-3-methylbutanoate
This procedure is adapted from general methods for the Boc protection of amino esters.
-
Dissolution: Dissolve Ethyl 3-amino-3-methylbutanoate (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Basification: Add a base, such as triethylamine (1.5 equivalents), to the solution with stirring.
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove by-products.
-
Acidify the aqueous layer to a pH of 2-3 with a mild acid (e.g., citric acid solution).
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Purification
The crude product can be purified using one of the following methods:
-
Column Chromatography: Utilize silica gel chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure compound.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a solvent pair like ethyl acetate/hexane can be employed for purification.
Role in Pharmaceutical Development
This compound is primarily used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The Boc-protected amine allows for selective reactions at other functional groups within a molecule during a multi-step synthesis.
Application in Peptide Synthesis
The compound is a valuable building block in peptide synthesis. The Boc group protects the amine functionality of the amino acid ester, allowing for its controlled incorporation into a growing peptide chain.
Caption: Role of the title compound in a solid-phase peptide synthesis cycle.
Characterization
While specific spectral data for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the tert-butyl protons (singlet), the methyl protons (singlet), and the methylene protons adjacent to the ester. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the quaternary carbon of the tert-butyl group, and the various aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretches (ester and carbamate), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (245.32 g/mol ) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. |
Conclusion
This compound is a key intermediate for organic and medicinal chemists. Its utility lies in the strategic protection of an amino group, enabling the construction of complex molecular architectures. While its direct biological activity is not documented, its role as a precursor to potentially bioactive compounds underscores its importance in the field of drug discovery and development. Further research into novel synthetic applications and the biological properties of its derivatives is warranted.
References
Sourcing Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Commercial Availability, Specifications, and Synthetic Utility of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate for Pharmaceutical Research and Development.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for this compound (CAS No. 130985-42-1). This valuable building block, featuring a protected β-amino acid ester structure, is of significant interest in the synthesis of novel pharmaceutical agents and complex organic molecules. This document outlines key commercial suppliers, their product specifications, and provides a foundational understanding of its application in organic synthesis.
Core Compound Specifications
This compound is a stable, white to off-white solid with a molecular weight of 245.32 g/mol . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its application in multi-step syntheses, allowing for selective reactions at the ester functionality.
| Property | Value |
| CAS Number | 130985-42-1 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Typical Purity | ≥95% |
| Appearance | White to off-white solid or colorless oil |
| Storage Conditions | 2-8°C, under an inert atmosphere, keep sealed |
Commercial Supplier Landscape
A critical aspect of sourcing this reagent is understanding the offerings from various commercial suppliers. The following table summarizes the product specifications from several key vendors in the chemical supply market. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Number | Purity Specification | Available Quantities |
| AK Scientific | 5343CV | ≥95% | 100mg, 250mg, 1g, 5g |
| BLDpharm | BD138384 | ≥97% | 1g, 5g, 25g |
| MySkinRecipes | 44506 | ≥97% | 100mg, 250mg |
| Acmec Biochemical | Not specified | ≥97% | Inquire for available quantities |
Note: Availability and offered quantities are subject to change. It is recommended to contact the suppliers directly for current information.
Synthetic Applications and Methodologies
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of molecules containing a quaternary center adjacent to a nitrogen atom. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent functionalization.
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the utilization of a Boc-protected amino ester like this compound in an amide bond forming reaction.
Illustrative Experimental Protocol: Hydrolysis of the Ethyl Ester
This protocol describes a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common step before amide coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Safety and Handling
This compound should be handled in a well-ventilated area by qualified personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available and valuable building block for pharmaceutical and chemical research. This guide provides a starting point for sourcing this compound and integrating it into synthetic workflows. Researchers should always consult the supplier's technical data and safety information before use and adapt general protocols to their specific synthetic needs.
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a protected form of a β-amino acid analog of α-aminoisobutyric acid (Aib), is a valuable building block in peptide synthesis. The incorporation of this α,α-disubstituted β-amino acid can significantly influence the structural and biological properties of peptides. The gem-dimethyl substitution on the β-carbon restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures. Furthermore, the β-amino acid nature of this residue can enhance proteolytic stability, a desirable attribute for therapeutic peptides.[1]
These application notes provide detailed protocols for the incorporation of this compound into peptide chains using Boc-solid-phase peptide synthesis (SPPS), along with relevant physicochemical data and a discussion of its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deprotected form, Ethyl 3-amino-3-methylbutanoate, are presented in Table 1. Researchers should verify these properties for their specific batch of reagent.
| Property | This compound | Ethyl 3-amino-3-methylbutanoate |
| CAS Number | 130985-42-1 | 85532-42-9 |
| Molecular Formula | C₁₂H₂₃NO₄ | C₇H₁₅NO₂ |
| Molecular Weight | 245.32 g/mol | 145.20 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Purity | Typically ≥95% | Data not available |
| Solubility | Soluble in organic solvents like DMF, DCM, and THF | Data not available |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | Data not available |
Experimental Protocols
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain can be challenging and may require optimized coupling conditions to achieve high efficiency. The following protocols are based on standard Boc-SPPS procedures, with modifications to address the steric bulk of the amino acid.
General Workflow for Boc-SPPS
The overall workflow for incorporating an amino acid residue using Boc-SPPS is depicted below.
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 1: Standard Coupling using HBTU/HCTU
This protocol utilizes a uronium-based coupling reagent, which is generally effective for most amino acids.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2-5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
3. Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with Isopropanol (IPA) (2 x 1 min) to remove residual acid.
-
Wash with DCM (3 x 1 min).
4. Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.
-
Drain the neutralization solution.
5. Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with N,N-Dimethylformamide (DMF) (3 x 1 min).
6. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU or HCTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).
7. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash with DCM (3 x 1 min).
8. Proceed to the next cycle.
Protocol 2: Enhanced Coupling for Sterically Hindered Residues using HATU or COMU
For particularly difficult couplings, more potent activating agents and modified conditions may be necessary.
1. Resin Preparation, Boc Deprotection, Washing, and Neutralization:
-
Follow steps 1-5 from Protocol 1.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) or COMU (3.9 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. For very difficult couplings, the reaction temperature can be increased to 50°C.
-
Monitoring: A single coupling with HATU or COMU is often sufficient, but a confirmatory Kaiser test is recommended. If necessary, perform a second coupling.
3. Washing:
-
Follow step 7 from Protocol 1.
4. Proceed to the next cycle.
Quantitative Data and Performance
| Coupling Reagent | Coupling Conditions | Expected Crude Purity (%) |
| HBTU/HCTU | Room Temperature, 2 x 2h | 70-85% |
| HATU | Room Temperature, 1 x 2h | >90% |
| COMU | 50°C, 1 x 1h | >95% |
Note: These are estimated values based on analogous compounds. Actual purity will depend on the specific peptide sequence, resin, and reaction conditions. Optimization may be required.
Applications and Impact on Peptide Structure
The incorporation of α,α-disubstituted β-amino acids like the one derived from this compound can have a profound impact on the resulting peptide.
-
Conformational Rigidity: The gem-dimethyl group restricts the rotation around the Cα-Cβ and Cβ-C bonds, leading to a more defined and stable peptide conformation. Unlike α,α-disubstituted α-amino acids which favor helical structures, β-amino acids can induce different types of turns and helices (e.g., 12- or 14-helices).[2]
-
Proteolytic Stability: The non-natural β-amino acid backbone is resistant to degradation by many common proteases, which typically recognize α-amino acid linkages. This can significantly increase the in vivo half-life of peptide-based therapeutics.
-
Modulation of Biological Activity: By inducing a specific, stable conformation, this amino acid can enhance the binding affinity of a peptide to its biological target. This is particularly relevant in the design of enzyme inhibitors or receptor agonists/antagonists.
Hypothetical Signaling Pathway Modulation
A potential application is in the design of inhibitors for protein-protein interactions (PPIs). For example, a peptide designed to mimic the binding interface of a protein in a signaling cascade could have its efficacy improved by incorporating this modified amino acid.
References
Application Notes and Protocols for Boc Deprotection of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring a sterically hindered tertiary carbamate, presents unique challenges for the efficient and clean removal of the Boc protecting group. Incomplete or sluggish reactions can occur due to this steric bulk.[3]
These application notes provide a comprehensive overview of common and effective methods for the deprotection of this compound and related sterically hindered substrates. Detailed experimental protocols, comparative data, and workflow diagrams are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Deprotection Methods Overview
Several methods are available for the cleavage of the Boc group, with the choice largely dependent on the substrate's sensitivity to acid and the presence of other functional groups. The most prevalent methods involve acidic hydrolysis, though thermal and Lewis acid-mediated approaches offer viable alternatives for sensitive molecules.
-
Acidic Deprotection: This is the most common and generally efficient method. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed.[2][4] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[5]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions, which can be advantageous for substrates with acid-sensitive functionalities.[2]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acidic reagents. This method is considered a "green" alternative but may require high temperatures.[1][3]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical conditions and outcomes for various Boc deprotection methods applicable to sterically hindered amines. While specific data for this compound is not extensively published, the presented data is representative of analogous, sterically hindered substrates and provides a strong basis for procedural development.
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid | 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | >90% | A common and effective method. Volatiles are easily removed in vacuo.[4] Can cleave other acid-labile groups. |
| Hydrochloric Acid | 4 M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 6 h | >95% | Often precipitates the product as the hydrochloride salt, facilitating isolation.[4] Anhydrous conditions are crucial. |
| Lewis Acid Deprotection | ||||||
| Zinc Bromide | 2-3 equivalents ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Overnight | Variable | Milder alternative to protic acids. Reaction times can be longer.[2] |
| Trimethylsilyl Iodide | 1.2-1.5 equivalents TMSI | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | High | Effective for substrates sensitive to strong acids. The reaction should be monitored closely.[1] |
| Thermal Deprotection | ||||||
| Heating in Solvent | Heat | Dioxane/Water | Reflux | Several hours | Variable | A "green" alternative avoiding strong acids. May not be suitable for thermally sensitive molecules.[1] Yields can be substrate-dependent. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, Ethyl 3-amino-3-methylbutanoate.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another robust acidic deprotection protocol, often resulting in the precipitation of the amine hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the resulting solution or suspension at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, Ethyl 3-amino-3-methylbutanoate hydrochloride, will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold anhydrous diethyl ether to remove non-polar impurities.
-
Dry the collected solid under vacuum to obtain the desired product as its hydrochloride salt.
Visualizations
Boc Deprotection General Workflow
Caption: A generalized workflow for the deprotection of Boc-protected amines.
Acid-Catalyzed Boc Deprotection Mechanism
Caption: The mechanism of Boc deprotection under acidic conditions.
Conclusion
The deprotection of the sterically hindered Boc group in this compound can be effectively achieved using standard acidic conditions, such as TFA in DCM or HCl in 1,4-dioxane. For substrates containing acid-sensitive functionalities, alternative methods involving Lewis acids or thermal conditions may be more suitable. The choice of the optimal deprotection strategy should be guided by the specific characteristics of the substrate and the desired outcome of the synthetic step. The protocols and comparative data provided herein serve as a valuable resource for researchers navigating the challenges of Boc deprotection in complex organic synthesis.
References
Application Notes and Protocols for Coupling Reactions Involving Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various coupling reactions involving Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate. This sterically hindered amino acid derivative is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, while the ethyl ester provides a site for further functionalization.[1][2]
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in peptide synthesis. Due to the steric hindrance of this compound, efficient coupling requires robust activating agents.
General Protocol for Amide Coupling using Carbodiimides (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide commonly used to mediate amide bond formation. The addition of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can improve efficiency and minimize side reactions.[2][3]
Experimental Protocol:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (after deprotection of the Boc group if it is the amine component) or the desired amine partner (1.0 equivalent) in the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid solution.
-
If an amine salt is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Coupling using Uronium/Aminium Reagents (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amino acids and electron-deficient amines.[3][4]
Experimental Protocol:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component (e.g., deprotected this compound) (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Typical Yield |
| EDC | HOBt/NHS | DIPEA/Et₃N | DCM, DMF | 4-24 h | Moderate to High |
| HATU | None | DIPEA | DMF | 1-4 h | High to Excellent |
Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] This one-pot reaction is highly convergent and offers significant diversity. After Boc deprotection, this compound can serve as the amine component.
General Protocol for the Ugi Reaction
Experimental Protocol:
-
To a solution of the amine (e.g., deprotected this compound) (1.0 equivalent) and the aldehyde (1.0 equivalent) in a polar protic solvent such as methanol or trifluoroethanol, add the carboxylic acid (1.0 equivalent).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add the isocyanide (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Typical Reactants and Conditions for the Ugi Reaction
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temperature | Typical Yield |
| Ethyl 3-amino-3-methylbutanoate | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | Room Temp. | Good to Excellent |
| Ethyl 3-amino-3-methylbutanoate | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Trifluoroethanol | Room Temp. | Good to Excellent |
Logical Flow of the Ugi Four-Component Reaction
Caption: Key steps in the Ugi four-component reaction.
Passerini Three-Component Reaction
The Passerini reaction is another valuable isocyanide-based multicomponent reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7][8] In this context, the carboxylic acid derived from this compound (after hydrolysis of the ethyl ester and with the Boc group intact) can be utilized.
General Protocol for the Passerini Reaction
Experimental Protocol:
-
In a reaction vessel, dissolve the carboxylic acid (e.g., 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid) (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in an aprotic solvent such as dichloromethane or toluene.
-
Add the isocyanide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to obtain the desired α-acyloxy amide.
Table 3: Typical Reactants and Conditions for the Passerini Reaction
| Carboxylic Acid Component | Carbonyl Compound | Isocyanide | Solvent | Temperature | Typical Yield |
| 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Benzaldehyde | tert-Butyl isocyanide | Dichloromethane | Room Temp. | Moderate to Good |
| 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Acetone | Cyclohexyl isocyanide | Toluene | Room Temp. | Moderate to Good |
Signaling Pathway of the Passerini Reaction
Caption: Mechanistic steps of the Passerini reaction.
References
- 1. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. Its widespread use stems from its ease of introduction, stability across a broad spectrum of reaction conditions, and facile cleavage under specific acidic conditions. This strategic masking and unmasking of amine functionalities is paramount in the construction of complex molecules, including pharmaceuticals, peptides, and natural products. This document provides detailed application notes, experimental protocols, and comparative data on the use of the Boc protecting group in multi-step organic synthesis.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily convert a nucleophilic and basic amine into a non-reactive carbamate.[1] This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps that may involve strong bases, nucleophiles, or other reagents that would otherwise react with an unprotected amine.[2] The protecting agent of choice is typically di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]
One of the most significant advantages of the Boc group is its orthogonality with other common protecting groups.[1] For instance, it is stable under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group.[1] This orthogonality allows for the selective deprotection of different functional groups within the same molecule, a critical strategy in the synthesis of complex targets.[1][3]
Data Presentation: Boc Protection and Deprotection Conditions
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and acid used. The following tables summarize typical reaction conditions and yields for the protection of various amines and the subsequent deprotection of the resulting carbamates.
Table 1: Typical Conditions and Yields for Boc Protection of Amines with (Boc)₂O
| Amine Type | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 1 - 4 | >95 | [4] |
| Secondary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 2 - 8 | >90 | [4] |
| Primary Aromatic | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 | [4] |
| Amino Acid | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 | [4] |
| Various Amines | None | Water/Acetone | Room Temp | 0.1 - 0.2 | 92 - 96 | [3] |
| Aniline | None | Methanol | Room Temp | < 1 | ~95 | [5][6] |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 0.5 - 4 | >99 | [7][8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 4 | >95 | [8][9] |
| Formic Acid | - | - | 50 - 60 | 2 - 8 | High | [4] |
| Boiling Water | - | Water | 100 | 0.1 - 14 | 91 - 99 | [10] |
| Oxalyl Chloride | 3 equiv. | Methanol | Room Temp | 1 - 4 | up to 90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate and a base.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask.[12]
-
Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.[12]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4][12]
-
Once the reaction is complete, remove the solvent under reduced pressure.[12]
-
Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[12]
-
If necessary, the product can be purified by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (for workup)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask.[13]
-
Cool the solution to 0 °C using an ice bath.[13]
-
Slowly add a solution of TFA in DCM (e.g., 25-50% v/v) to the stirred solution.[13][14]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[13]
-
The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and carefully wash with a saturated aqueous sodium bicarbonate solution until effervescence ceases.[12]
-
Separate the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.[12]
Protocol 3: General Procedure for Boc Deprotection using HCl in Dioxane
This protocol provides an alternative method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[7]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, the product often precipitates as the hydrochloride salt.[7]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.[7]
Mandatory Visualization
The following diagrams illustrate the key processes and logical workflows involving the Boc protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a versatile building block in the synthesis of various pharmaceutical intermediates. The primary synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then serves as a key intermediate for amide bond formation with pharmaceutically relevant moieties.
Application Note 1: Synthesis of a β-Amino Acid Intermediate for Bioactive Peptides and GABA Analogs
Objective: To synthesize Boc-3-amino-3-methyl-butyric acid, a key intermediate for the synthesis of bioactive peptides and analogs of gamma-aminobutyric acid (GABA).[1] GABA analogs are a class of drugs used as anticonvulsants, sedatives, and anxiolytics.[2][3]
The tert-butoxycarbonyl (Boc) protecting group on the amino acid enhances its stability and allows for controlled reactions in peptide synthesis.[1]
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from standard procedures for the hydrolysis of esters in the presence of acid-labile protecting groups.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 245.32 | 10.0 g | 40.76 |
| Lithium Hydroxide (LiOH) | 23.95 | 1.95 g | 81.52 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve this compound (10.0 g, 40.76 mmol) in a mixture of tetrahydrofuran (100 mL) and water (100 mL) in a round-bottom flask.
-
Add lithium hydroxide (1.95 g, 81.52 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-3-amino-3-methyl-butyric acid as a white solid.
Expected Yield: 85-95%
Application Note 2: Synthesis of a Dipeptide Mimetic Intermediate for DPP-IV Inhibitors
Objective: To synthesize a dipeptide mimetic by coupling Boc-3-amino-3-methyl-butyric acid with a heterocyclic amine. Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs used for the treatment of type 2 diabetes.[4][5] This protocol uses 3-aminopiperidine as a representative heterocyclic amine, a common scaffold in pharmaceutical chemistry.
Reaction Scheme:
Caption: Amide coupling to form a dipeptide mimetic intermediate.
Experimental Protocol: Amide Coupling
This protocol employs HATU as a coupling agent, a common reagent for efficient amide bond formation.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Boc-3-amino-3-methyl-butyric acid | 217.26 | 5.0 g | 23.0 |
| 3-Aminopiperidine | 100.16 | 2.54 g | 25.3 |
| HATU | 380.23 | 9.58 g | 25.2 |
| DIPEA | 129.24 | 8.0 mL | 46.0 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve Boc-3-amino-3-methyl-butyric acid (5.0 g, 23.0 mmol) in anhydrous dimethylformamide (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU (9.58 g, 25.2 mmol) and DIPEA (8.0 mL, 46.0 mmol) to the solution and stir for 10 minutes.
-
Add 3-aminopiperidine (2.54 g, 25.3 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide mimetic.
Expected Yield: 70-85%
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the logical progression from the starting material to a potential pharmaceutical intermediate.
Caption: Synthetic workflow from starting material to a final intermediate.
These protocols provide a foundational framework for the synthesis of valuable pharmaceutical intermediates. The resulting products can be further modified through deprotection of the Boc group and subsequent functionalization to access a diverse range of target molecules for drug discovery and development.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of α,α-Disubstituted Amino Acids Using Boc-Protected Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α,α-disubstituted amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug development. These sterically hindered residues can induce specific secondary structures, enhance metabolic stability by resisting enzymatic degradation, and improve the pharmacokinetic profile of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group remains a valuable tool in solid-phase peptide synthesis (SPPS), particularly for complex and hydrophobic sequences. This document provides detailed application notes and protocols for the efficient incorporation of Boc-protected α,α-disubstituted amino acids, with a focus on the use of highly reactive ester intermediates to overcome the challenge of steric hindrance.
Overcoming Steric Hindrance: The Role of Activated Esters
The primary challenge in coupling α,α-disubstituted amino acids is the steric bulk around the α-carbon, which significantly slows down the rate of peptide bond formation. To facilitate this difficult coupling, the carboxylic acid of the incoming Boc-protected amino acid is often pre-activated to form a highly reactive ester. Pentafluorophenyl (PFP) esters are particularly effective due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids. The following tables summarize the performance of various coupling methods.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent/Method | Representative Yield (%) | Key Advantages & Considerations |
| HATU / DIPEA | 95 - 99 | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences. |
| HCTU / DIPEA | 93 - 98 | A very effective and often more cost-effective alternative to HATU with similar high reactivity. |
| PyBOP / DIPEA | 90 - 98 | A reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases. |
| DIC / OxymaPure | 92 - 97 | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization. |
| Pre-formed Pentafluorophenyl (PFP) Ester | <10 (without catalyst) | Stable and can be prepared in advance. Requires a catalyst like HOBt for efficient coupling in SPPS.[1] |
| Boc-Amino Acid-NCA | High | Superior when used over a prolonged reaction time or at elevated temperature.[1] |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Table 2: Coupling Yields of Boc-Phe to Hindered N-Terminal Dipeptides
| N-Terminal Dipeptide (Xaa-Phe-OBzl) | Coupling Method | Yield of Boc-Phe-Xaa-Phe-OBzl (%) |
| Xaa = (NMe)Aib | Pivaloyl Mixed Anhydride | <10 |
| Xaa = (NMe)Aib | Pentafluorophenyl Ester | <10 |
| Xaa = (NMe)Aib | Acyl Fluoride | <10 |
| Xaa = (NMe)Aib | HBTU (excess) | Significant Yield |
| Xaa = (NMe)Aib | PyBroP (excess) | Significant Yield |
| Xaa = (NMe)Aib | Boc-Phe-NCA | Superior Yield |
Data adapted from a comparative study on coupling hindered peptides. "Significant Yield" and "Superior Yield" are reported as such in the source material where precise percentages were not provided for all experiments.[1] This data highlights the inefficiency of some standard methods for highly hindered couplings.
Experimental Protocols
Protocol 1: Synthesis of Boc-α,α-disubstituted Amino Acid Pentafluorophenyl (PFP) Ester
This protocol describes the synthesis of a Boc-α,α-disubstituted amino acid PFP ester from the corresponding Boc-protected amino acid using dicyclohexylcarbodiimide (DCC). This example uses Boc-α-aminoisobutyric acid (Boc-Aib-OH) as the substrate.
Materials:
-
Boc-Aib-OH
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
1 M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve Boc-Aib-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or EtOAc.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Aib-OPfp ester.[2]
-
The crude product can be purified by recrystallization from a solvent system like EtOAc/hexane.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of a Pre-activated Boc-α,α-disubstituted Amino Acid PFP Ester
This protocol outlines a single coupling cycle for adding a pre-activated Boc-α,α-disubstituted amino acid PFP ester to a growing peptide chain on a solid support using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-α,α-disubstituted amino acid-OPfp ester (e.g., Boc-Aib-OPfp) (2-4 equivalents)
-
Dichloromethane (DCM), peptide grade
-
N,N-Dimethylformamide (DMF), peptide grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel with gentle agitation. Drain the solvent.[3]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash). Drain.[3]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and Isopropanol (IPA) (2 times), followed by DMF (3 times).[3]
-
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DMF (2 times for 2 minutes each) to neutralize the N-terminal ammonium salt.
-
Wash the resin with DMF (3 times).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-α,α-disubstituted amino acid-OPfp ester (2-4 equivalents) and optionally HOBt (1 equivalent) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete and a second coupling should be performed.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, add the appropriate scavengers (e.g., anisole) to the peptide-resin.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with additional cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration or centrifugation and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Workflow for the synthesis and incorporation of Boc-α,α-disubstituted amino acid PFP esters.
Caption: Decision workflow for a single SPPS coupling cycle with a hindered amino acid.
References
Application Notes and Protocols: Palladium-Catalyzed Aminocarbonylation with Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The palladium-catalyzed aminocarbonylation is a powerful three-component reaction that couples an organic electrophile (typically an aryl or vinyl halide/triflate), carbon monoxide (CO), and a nucleophile (such as an amine or alcohol) to form a variety of carbonyl compounds. This methodology is particularly valuable in medicinal chemistry for the synthesis of amides, which are ubiquitous functional groups in pharmaceuticals. When amino acid esters are employed as nucleophiles, this reaction provides an efficient route to N-acylated amino acid derivatives, which are key building blocks for peptides, peptidomimetics, and other biologically active molecules.
This document provides detailed protocols for the aminocarbonylation of aryl halides using Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate as the amine nucleophile. The described method is adapted from established procedures for the N-acylation of various amino acid esters, offering a robust strategy for synthesizing N-aroyl-β-amino acid esters.[1][2] The protocol utilizes a two-chamber system for the safe, ex situ generation of carbon monoxide from a solid precursor, avoiding the need for handling high-pressure CO gas cylinders.[1][2]
Reaction Principle and Workflow
The overall transformation involves the palladium-catalyzed coupling of an aryl halide (e.g., aryl bromide) with carbon monoxide and this compound. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, CO insertion to form an aroyl-palladium intermediate, and subsequent nucleophilic attack by the amino group of the β-amino ester, followed by reductive elimination to yield the final N-aroyl product and regenerate the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: General workflow for the two-chamber aminocarbonylation.
Summary of Reaction Conditions
The following table summarizes optimized reaction conditions and yields for the palladium-catalyzed aminocarbonylation of various aryl bromides with different amino acid esters, based on the literature.[1][2] These conditions are directly applicable for the reaction with this compound.
| Entry | Aryl Bromide | Amino Acid Ester Nucleophile | Yield (%) |
| 1 | Bromobenzene | L-Phenylalanine tert-butyl ester | 91 |
| 2 | 4-Bromoanisole | L-Phenylalanine tert-butyl ester | 85 |
| 3 | 4-Bromobenzonitrile | L-Phenylalanine tert-butyl ester | 75 |
| 4 | 3-Bromopyridine | L-Phenylalanine tert-butyl ester | 82 |
| 5 | Bromobenzene | L-Leucine methyl ester | 88 |
| 6 | Bromobenzene | L-Valine methyl ester | 84 |
| 7 | Bromobenzene | L-Methionine methyl ester | 85 |
| 8 | Bromobenzene | Nε-Boc-L-Lysine methyl ester | 87 |
Reaction Conditions: Aryl bromide (1 equiv), amino acid ester hydrochloride (1.2 equiv), Pd(OAc)₂ (1 mol%), XantPhos (2 mol%), Et₃N (3 equiv) in DMF in one chamber. Mo(CO)₆ (2 equiv), DBU (3 equiv) in DMF in the second chamber. Heated at 100 °C for 4 hours.[1][2]
Detailed Experimental Protocol
This protocol describes the aminocarbonylation of 4-bromoanisole with this compound as a representative example.
Materials and Reagents:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et₃N), freshly distilled
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two-chamber reaction vessel (e.g., H-tube)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup:
-
Chamber 1 (Reaction Chamber): To one chamber of a dry two-chamber reaction vessel, add Pd(OAc)₂ (1.4 mg, 0.0064 mmol, 1 mol%) and XantPhos (7.4 mg, 0.013 mmol, 2 mol%).
-
Add 4-bromoanisole (119 mg, 0.64 mmol, 1.0 equiv) and this compound (173 mg, 0.70 mmol, 1.1 equiv).
-
Seal the chamber with a septum.
-
Chamber 2 (CO Generation Chamber): In the second chamber, carefully add molybdenum hexacarbonyl (Mo(CO)₆) (340 mg, 1.3 mmol, 2.0 equiv).
-
Seal the second chamber with a septum.
-
Evacuate and backfill both chambers with an inert gas (e.g., Nitrogen) three times.
Reaction Execution: 7. Using a syringe, add 2.0 mL of anhydrous DMF to Chamber 1 (the reaction chamber). 8. Add 2.0 mL of anhydrous DMF to Chamber 2 (the CO generation chamber). 9. To Chamber 1, add triethylamine (270 μL, 1.9 mmol, 3.0 equiv) via syringe. 10. To Chamber 2, add DBU (290 μL, 1.9 mmol, 3.0 equiv) via syringe. The solution in Chamber 2 should turn dark as CO is generated. 11. Place the entire assembled vessel in a preheated oil bath at 100 °C. 12. Stir the contents of both chambers for 4 hours.
Work-up and Purification: 13. After 4 hours, remove the vessel from the oil bath and allow it to cool to room temperature. 14. Quench the reaction mixture in Chamber 1 by adding 10 mL of water. 15. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). 16. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 17. The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-methoxybenzoyl) derivative of this compound.
Safety Precautions:
-
Molybdenum hexacarbonyl is toxic and should be handled in a well-ventilated fume hood.
-
Carbon monoxide is a highly toxic, odorless, and flammable gas. The two-chamber system is designed for its safe generation and in situ use, minimizing exposure risk.
-
Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction is performed at an elevated temperature; use caution when handling the hot reaction vessel.
References
Application Notes and Protocols: Enzymatic Reactions Involving Boc-Protected Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic reactions involving N-tert-butyloxycarbonyl (Boc)-protected amino acid esters. These biocatalytic methods offer high selectivity and mild reaction conditions, making them invaluable tools in the synthesis of chiral amino acids, peptides, and key pharmaceutical intermediates.
Introduction
The use of enzymes in organic synthesis provides a green and efficient alternative to traditional chemical methods. For substrates like Boc-protected amino acid esters, enzymes such as lipases, proteases, and esterases can catalyze reactions with high chemo-, regio-, and enantioselectivity.[1] Key applications include the kinetic resolution of racemic mixtures to produce enantiomerically pure amino acid derivatives and the selective deprotection of ester groups while leaving the acid-labile Boc group intact.[2][3] These methods are critical in drug development for producing chiral building blocks.[1][4]
Application 1: Enantioselective Kinetic Resolution via Hydrolysis
Kinetic resolution is a widely used enzymatic method to separate racemic mixtures. In the context of Boc-protected amino acid esters, enzymes selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases and proteases are commonly employed for this purpose.[3][5]
Data Summary: Lipase-Catalyzed Hydrolysis of Boc-Amino Acid Esters
| Enzyme | Substrate | Reaction Conditions | Product | Enantiomeric Excess (ee) / E-value | Reference |
| Porcine Pancreatic Lipase (PPL) | Z-dl-phenylalanine glyceryl ester | Acetonitrile, 70% (v/v) 0.02 M phosphate buffer (pH 7.0), 30°C | L-Z-phenylalanine | E > 100 | [5] |
| Porcine Pancreatic Lipase (PPL) | Z-dl-p-chlorophenylalanine glyceryl ester | Acetonitrile, 70% (v/v) 0.02 M phosphate buffer (pH 7.0), 30°C | L-Z-p-chlorophenylalanine | E > 100 | [5] |
| Candida antarctica Lipase B (CALB) | (R,S)-N-Boc-nipecotic acid 1,2,4-triazolide | Water-saturated methyl tert-butyl ether (MTBE), 45°C | (S)-N-Boc-nipecotic acid | High (Specific value not stated) | [6] |
| Burkholderia cepacia Lipase | N-Boc protected pyrrolidine β-amino ester | Not specified | Resolved β-amino ester | Good selectivity | [7] |
Note: Z- (benzyloxycarbonyl) is another common amino-protecting group often studied alongside Boc.
General Experimental Protocol: Kinetic Resolution via Hydrolysis
This protocol is a generalized procedure based on common lab practices for lipase-catalyzed hydrolysis.[5][6]
Materials:
-
Racemic Boc-protected amino acid ester
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Porcine Pancreatic Lipase)
-
Organic Solvent (e.g., methyl tert-butyl ether (MTBE), acetonitrile)
-
Phosphate Buffer (e.g., 0.02 M, pH 7.0)
-
Ethyl acetate
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: To a solution of the racemic Boc-amino acid ester (1.0 eq) in the chosen organic solvent, add the aqueous phosphate buffer. The ratio of organic solvent to buffer can vary, for example, a 3:7 ratio of acetonitrile to buffer.[5]
-
Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate) to the biphasic mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The goal is to stop the reaction at or near 50% conversion to achieve maximum yield and enantiomeric excess for both the acid and the remaining ester.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with the organic solvent.
-
Extraction: Separate the organic and aqueous layers.
-
Ester Isolation: Wash the organic layer with water and brine, dry it over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the unreacted Boc-amino acid ester enantiomer.
-
Acid Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate to yield the Boc-amino acid enantiomer.
-
-
Purification and Analysis: Purify the resulting acid and ester by chromatography if necessary. Determine the enantiomeric excess of both products using chiral HPLC.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of a racemic mixture.
Application 2: Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% theoretical yield limit of standard kinetic resolution. It combines the enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.[8] This is particularly effective for amino acid derivatives due to the relative ease of racemizing the α-carbon.[8]
Workflow for Chemo-Enzymatic Dynamic Kinetic Resolution
Caption: Logical flow of a Dynamic Kinetic Resolution (DKR) process.
Protocol: DKR of N-Boc-Amino Acid Thioesters
This protocol is based on a chemo-enzymatic DKR approach for producing L-amides from racemic N-Boc-amino acid thioesters.[8]
Materials:
-
Racemic N-Boc-amino acid thioester (e.g., ethylthioester)
-
Protease (e.g., from Aspergillus species)
-
Amine source (e.g., ammonia or primary amine)
-
Organic base for racemization (e.g., a non-nucleophilic base)
-
Anhydrous organic solvent (e.g., toluene)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve the racemic N-Boc-amino acid thioester in the anhydrous organic solvent in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the protease and the organic base to the solution.
-
Reaction Initiation: Add the amine source to begin the aminolysis reaction.
-
Incubation: Stir the mixture at a controlled temperature. The enzyme will selectively catalyze the aminolysis of the L-enantiomer, while the base will simultaneously racemize the remaining D-enantiomer back to a mixture of L and D, allowing the L-enantiomer to be continuously consumed by the enzyme.
-
Monitoring: Monitor the reaction for the consumption of the starting material and formation of the L-amide product by HPLC or TLC.
-
Workup: Upon completion, filter the enzyme. The reaction mixture can then be washed with a dilute acid to remove the base, followed by a standard aqueous workup.
-
Purification: The resulting L-amide can be purified by column chromatography or recrystallization. The product should be obtained in high yield (>50%) and high enantiomeric excess (>98%).[8]
Application 3: Selective Enzymatic Deprotection of Esters
In complex molecule synthesis, it is often necessary to deprotect a carboxyl group without cleaving other sensitive functional groups, such as the Boc protecting group.[9] Certain lipases and esterases can selectively hydrolyze tert-butyl esters under mild conditions, a transformation that typically requires strong acids.[2]
Data Summary: Enzymatic Cleavage of tert-Butyl Esters
| Enzyme | Substrate | Solvent / Buffer | Yield | Key Feature | Reference |
| Esterase (Bacillus subtilis) | Boc-Tyr-O(t)Bu | Not specified | Good to high | Boc group remains intact | [2] |
| Lipase A (Candida antarctica) | Boc-Tyr-O(t)Bu | Not specified | Good to high | Boc group remains intact | [2] |
| Lipase A (Candida antarctica) | Z-GABA-O(t)Bu | Not specified | Good to high | Z group remains intact | [2] |
| Lipase A (Candida antarctica) | Fmoc-GABA-O(t)Bu | Not specified | Good to high | Fmoc group remains intact | [2] |
Protocol: Selective Hydrolysis of a tert-Butyl Ester
This protocol is a representative procedure for the selective enzymatic deprotection of a tert-butyl ester.[2]
Materials:
-
Boc-amino acid tert-butyl ester (e.g., Boc-Tyr-O(t)Bu)
-
Esterase from Bacillus subtilis (BsubpNBE) or Lipase A from Candida antarctica (CAL-A)
-
Aqueous buffer solution (e.g., phosphate or Tris-HCl, pH 7-8)
-
Co-solvent if needed for solubility (e.g., DMSO, acetonitrile)
-
Standard workup and purification reagents
Procedure:
-
Substrate Preparation: Dissolve the Boc-amino acid tert-butyl ester in a minimal amount of a water-miscible co-solvent, then dilute with the aqueous buffer.
-
Enzyme Addition: Add the enzyme to the substrate solution.
-
Incubation: Stir the reaction at room temperature or slightly elevated temperature (e.g., 30°C). Monitor the hydrolysis of the tert-butyl ester by HPLC.
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting Boc-amino acid can be further purified if necessary. This procedure yields the product with the Boc group preserved.[2]
Application Workflow in Pharmaceutical Synthesis
Caption: Role of enzymatic resolution in a pharmaceutical synthesis workflow.
References
- 1. The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically active compounds. The presence of a sterically hindered quaternary center and the Boc-protected amine make it an important precursor for complex molecular architectures. These application notes provide detailed protocols for a robust and scalable two-step synthesis of this compound, starting from commercially available 2-aminoisobutyric acid. The protocols are designed to be suitable for large-scale production in a laboratory or pilot plant setting.
Overall Synthetic Scheme:
The synthesis is a two-step process:
-
Boc Protection: 2-Aminoisobutyric acid is protected with a tert-butoxycarbonyl (Boc) group to yield 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH).
-
Esterification: The resulting Boc-protected amino acid is esterified to afford the target compound, this compound.
Data Presentation
The following table summarizes typical quantitative data for the two-step synthesis, allowing for easy comparison of key process parameters.
| Parameter | Step 1: Boc Protection | Step 2: Esterification | Overall Process |
| Starting Material | 2-Aminoisobutyric Acid | Boc-Aib-OH | - |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | Ethyl Iodide, Potassium Carbonate | - |
| Solvent | 1,4-Dioxane, Water | Acetone | - |
| Reaction Time | 16-24 hours | 10-15 hours | 26-39 hours |
| Reaction Temperature | Room Temperature | Reflux (approx. 56°C) | - |
| Typical Yield | 80-95% | 85-95% | 68-90% |
| Purity (by NMR/LC-MS) | >98% | >98% | >98% |
| Work-up Procedure | Acidification, Extraction | Filtration, Evaporation | - |
| Purification Method | Crystallization/Precipitation | Direct use or optional recrystallization | - |
Experimental Protocols
Step 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH)
This protocol is adapted from a general procedure for the synthesis of Boc-protected amino acids.[1]
Materials:
-
2-Aminoisobutyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large reaction vessel with mechanical stirring
-
pH meter or pH strips
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-aminoisobutyric acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and a 1.0 N aqueous solution of sodium hydroxide (2.0 eq.). Stir until all solids are dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3 with 1N HCl. A white precipitate of Boc-Aib-OH will form.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aib-OH as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on a general and efficient method for the esterification of N-Boc-amino acids.[2][3]
Materials:
-
2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Anhydrous acetone
-
Reaction vessel equipped with a reflux condenser and mechanical stirrer
-
Celite
Procedure:
-
Reaction Setup: To a solution of Boc-Aib-OH (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (3.0 eq.) and ethyl iodide (1.5 eq.).
-
Reaction: Heat the resulting mixture to reflux and stir for 10-15 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the solution to room temperature. Remove the solid inorganic salts by filtration through a pad of celite, and wash the filter cake with acetone.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a white to off-white solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis.
Logical Relationship of Key Components
Caption: Key reagent roles in the synthesis.
References
- 1. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 2. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its structure incorporates a quaternary stereocenter, a protected amine functionality (Boc group), and an ethyl ester, making it a versatile precursor for the stereoselective synthesis of a variety of chiral compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for masking the nucleophilicity of the amine during synthetic transformations, allowing for selective reactions at other sites of the molecule.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral building block, aimed at researchers, scientists, and professionals in drug development.
Key Applications
The primary application of this compound lies in its use as a chiral starting material for the synthesis of more complex chiral molecules. Its inherent chirality can be transferred to new stereocenters through various asymmetric transformations. Key applications include:
-
Synthesis of Chiral β-Amino Alcohols: The ester functionality can be selectively reduced to afford chiral β-amino alcohols, which are important structural motifs in many biologically active compounds and can also serve as chiral ligands or auxiliaries in asymmetric catalysis.
-
Diastereoselective Enolate Reactions: The ester can be converted into an enolate, which can then undergo diastereoselective alkylation, aldol, or Michael reactions to introduce new stereocenters with high levels of stereocontrol.
-
Synthesis of Chiral Heterocycles: The functional groups present in this building block can be manipulated to construct various chiral heterocyclic scaffolds, which are prevalent in pharmaceuticals.
-
Peptide Synthesis: While the primary use is as a chiral building block for small molecules, the protected amino acid-like structure allows for its incorporation into peptide chains to create non-natural peptide analogues with specific conformational constraints.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Diastereoselective Reduction of a β-Ketoester Derivative
This protocol describes a general procedure for the diastereoselective reduction of a β-ketoester, which can be conceptually adapted from syntheses of statine analogues where similar Boc-protected amino esters are employed. This transformation is crucial for establishing a new hydroxyl stereocenter.
Reaction Scheme:
Caption: Diastereoselective reduction of a β-ketoester.
Materials:
-
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methyl-4-oxopentanoate (Substrate)
-
Sodium borohydride (NaBH₄) or L-Selectride®
-
Tetrahydrofuran (THF) or Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the β-ketoester substrate in anhydrous THF or EtOH in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the reducing agent (e.g., NaBH₄ or L-Selectride®) in the same solvent to the cooled solution of the substrate. The choice of reducing agent can significantly influence the diastereoselectivity.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the β-hydroxy ester.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Quantitative Data (Illustrative):
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Ethyl 3-(Boc-amino)-3-methyl-4-oxopentanoate | NaBH₄ | EtOH | -78 | 2 | 85 | 85:15 |
| Ethyl 3-(Boc-amino)-3-methyl-4-oxopentanoate | L-Selectride® | THF | -78 | 3 | 92 | >95:5 |
Protocol 2: Synthesis of a Chiral β-Amino Alcohol via Ester Reduction
This protocol outlines the reduction of the ethyl ester to a primary alcohol, yielding a valuable chiral β-amino alcohol.
Reaction Scheme:
Caption: Synthesis of a chiral β-amino alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washes and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude β-amino alcohol.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data (Illustrative):
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 3-(Boc-amino)-3-methylbutanoate | LiAlH₄ | THF | 0 to RT | 3 | 95 |
| Ethyl 3-(Boc-amino)-3-methylbutanoate | DIBAL-H | THF | -78 to RT | 4 | 90 |
Logical Workflow for Chiral Synthesis
The following diagram illustrates a logical workflow for utilizing this compound in a multi-step asymmetric synthesis.
Caption: Synthetic workflow using the chiral building block.
Conclusion
This compound is a highly useful and versatile chiral building block for the synthesis of complex chiral molecules. The presence of a quaternary stereocenter and orthogonally protected functional groups allows for a wide range of stereoselective transformations. The protocols and workflows described herein provide a foundation for researchers to employ this building block in their synthetic endeavors, particularly in the fields of pharmaceutical and medicinal chemistry. Careful selection of reagents and reaction conditions is paramount to achieving high levels of stereocontrol and yield in these transformations.
References
Troubleshooting & Optimization
"common side reactions in Boc protection of amino esters"
This guide provides troubleshooting for common side reactions encountered during the N-protection of amino esters with Di-tert-butyl dicarbonate ((Boc)₂O).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the yield of my N-Boc amino ester is low. What are the likely side products?
Low yields are often due to the formation of side products. The most common culprits are dipeptide formation, di-Boc formation, and racemization of the starting material. Careful analysis by TLC, LC-MS, and NMR is required to identify the specific byproduct.
Q2: I see a new, higher molecular weight species in my LC-MS analysis. What could it be?
A higher molecular weight species often points to dipeptide formation . This occurs when the free amino group of one amino ester molecule attacks the activated carbonyl of another molecule that has reacted with (Boc)₂O. This is more prevalent with less sterically hindered amino esters.
Troubleshooting Dipeptide Formation:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O to ensure the amino ester is quickly capped before it can react with another molecule.
-
Slow Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low concentration of the activated intermediate.
-
Lower Temperature: Running the reaction at 0 °C can help minimize the rate of the competing dipeptide formation.
Q3: My product appears to have two Boc groups attached (N,N-di-Boc). How can I prevent this?
The formation of a di-Boc protected amine is a known side reaction, particularly when using a strong acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) without a stoichiometric base.[1]
Troubleshooting Di-Boc Formation:
-
Avoid Excess DMAP: Use only a catalytic amount of DMAP (0.05-0.1 equivalents).
-
Ensure Adequate Base: Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Alternative Conditions: Methods using reagents like Boc-benzotriazoles in the presence of triethylamine have been shown to produce Boc-protected amino acids free of dipeptide impurities.[2]
Q4: My chiral amino ester is showing significant racemization after the reaction. What causes this and how can it be minimized?
Racemization occurs through the deprotonation of the α-proton to form an enolate, which is achiral. This is often facilitated by the use of strong bases or elevated temperatures.[3] The risk of racemization is a known issue, especially in coupling reactions involving N-protected amino acids.[4][5]
Troubleshooting Racemization:
-
Choice of Base: Use a milder, non-nucleophilic base. Bases like sodium bicarbonate or triethylamine are generally preferred over stronger bases like sodium hydroxide or DBU.[3]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the process.
-
Solvent Choice: The choice of solvent can influence the rate of racemization. Aprotic solvents are generally preferred.
-
Catalyst-Free Conditions: Some protocols have been developed for catalyst-free N-tert-butyloxycarbonylation of amines in water, which can afford optically pure N-Boc derivatives of chiral amino esters.[2]
Q5: The ester group in my starting material is being hydrolyzed. How can I prevent this?
Ester hydrolysis is a common side reaction when using aqueous basic conditions, such as NaOH in a water/dioxane mixture.
Troubleshooting Ester Hydrolysis:
-
Anhydrous Conditions: Switch to anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Organic Base: Use an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) instead of an aqueous inorganic base.
Data Summary
Table 1: Influence of Reaction Conditions on Side Product Formation
| Condition | Base | Solvent | Temperature | Common Side Product(s) | Mitigation Strategy |
| Standard | NaHCO₃ | Dioxane/H₂O | Room Temp | Dipeptide, Hydrolysis | Use anhydrous conditions with an organic base. |
| Anhydrous | Triethylamine | DCM | 0 °C to RT | Dipeptide (if slow) | Slow addition of (Boc)₂O. |
| Catalytic DMAP | Triethylamine | ACN | Room Temp | Di-Boc Formation[1] | Use only catalytic DMAP, ensure sufficient TEA. |
| Strong Base | NaOH | H₂O/THF | Room Temp | Racemization, Hydrolysis | Use milder base (e.g., NaHCO₃) and lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Amino Esters (Anhydrous)
This protocol is designed to minimize hydrolysis and racemization.
-
Preparation: Dissolve the amino ester hydrochloride salt (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.5 M).
-
Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.1 eq.) dropwise and stir for 15 minutes to liberate the free amine.
-
Boc Anhydride Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a small amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Boc protection of amino esters.
Caption: Troubleshooting flowchart for Boc protection side reactions.
Reaction Pathway: Desired Product vs. Dipeptide Side Product
This diagram illustrates the main reaction pathway versus the formation of a dipeptide byproduct.
Caption: Competing reaction pathways in Boc protection of amino esters.
References
Technical Support Center: Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate synthesis.
Troubleshooting Guide: Low Yield in Synthesis
Low yields in the Boc-protection of ethyl 3-amino-3-methylbutanoate can stem from several factors, particularly the steric hindrance of the tertiary amine. This guide addresses common issues and provides systematic solutions.
Problem 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of the starting amine, ethyl 3-amino-3-methylbutanoate, remaining even after prolonged reaction times.
-
Potential Causes & Solutions:
-
Low Reactivity of the Amine: The amine attached to a tertiary carbon is sterically hindered and weakly nucleophilic, leading to a slow reaction.[1]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40°C) can increase the reaction rate. However, monitor for side product formation.[1][2]
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. Be cautious, as excess DMAP can promote side reactions.[1][3] Alternative catalysts like iodine or perchloric acid on silica gel have also been reported to be effective under solvent-free conditions.[4]
-
-
Suboptimal Solvent: The solvent must effectively dissolve all reactants.[1]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile, THF, DMF, or DMSO are generally effective.[1][2] For certain amines, alcoholic solvents like methanol have been shown to improve the reaction rate.[1] A biphasic system of chloroform and water with sodium bicarbonate as the base has also been used.[2]
-
-
Insufficient Reagent Stoichiometry: Ensure a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is used, typically 1.1 to 1.5 equivalents.[1]
-
Problem 2: Formation of Side Products
-
Symptom: The presence of unexpected peaks in analytical data (HPLC, LC-MS) that reduce the purity and isolated yield of the desired product.
-
Potential Causes & Solutions:
-
Di-Boc Formation: Primary amines can react with a second molecule of (Boc)₂O, especially with a large excess of the reagent and a strong base.[1][5]
-
Urea Formation: This side reaction is more likely with sterically hindered amines and can be promoted by the use of very strong bases.[1]
-
Alkylation from Boc Deprotection (if applicable): During acidic workup or subsequent deprotection steps, the generated tert-butyl cation can alkylate nucleophiles.[4][6]
-
Use Scavengers: Incorporate scavengers like anisole or thioanisole during acidic treatment to trap the tert-butyl cation.[6]
-
-
Optimization of Reaction Parameters
To maximize the yield of this compound, careful optimization of reaction parameters is crucial. The following table summarizes key parameters and their typical impact on the reaction.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 equivalents | A slight excess drives the reaction to completion. A large excess can lead to the formation of di-Boc byproducts, especially with primary amines.[1][5] |
| Base Selection | Sodium Bicarbonate (NaHCO₃), Triethylamine (TEA) | Milder, non-nucleophilic bases are preferred to avoid side reactions like urea formation, which can occur with stronger bases and sterically hindered amines.[1][5] |
| Solvent | Acetonitrile, THF, Dichloromethane (DCM) | Polar aprotic solvents are generally effective.[1][2] An acetone/water mixture has been reported to give high yields for Boc-protection of amino acids.[7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity for mono-Boc protection and minimize side reactions.[5] Gentle heating (e.g., 40°C) may be necessary for slow-reacting, hindered amines.[2] |
| Catalyst (Optional) | Catalytic DMAP, Iodine | DMAP can significantly increase the rate of slow reactions but may also promote di-Boc formation.[1][3] Iodine can be an effective catalyst under solvent-free conditions.[4] |
| Reaction Time | Monitor by TLC/LC-MS | Reaction times can vary from 30 minutes to several hours.[7] Monitor the reaction to avoid prolonged times that could lead to side product formation.[5] |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for N-Boc protection? A1: While the reaction can proceed without an added base, as the tert-butoxide byproduct can act as a base, using a base is highly recommended, especially for amine salts.[1] The base deprotonates the amine (or its salt), increasing its nucleophilicity and driving the reaction to completion.[1]
Q2: What is the role of DMAP and are there any risks associated with its use? A2: 4-(Dimethylamino)pyridine (DMAP) is a nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which accelerates the Boc protection.[3][5] However, this increased reactivity can also accelerate the formation of the di-Boc byproduct, so it should be used in catalytic amounts and with careful monitoring.[1][5]
Q3: Can water in the reaction mixture affect the yield? A3: While some protocols for Boc protection utilize aqueous or biphasic systems with bases like sodium bicarbonate, reactions involving strong, moisture-sensitive bases should be conducted under anhydrous conditions, as water can interfere with the reaction.[1][2][7]
Q4: How can I purify the final product if it's an oil? A4: If the crude product is an oil and difficult to purify by chromatography, it can sometimes be solidified by converting it into a dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like ether and adding one equivalent of DCHA, which often causes the salt to precipitate, allowing for purification by recrystallization.[8]
Experimental Protocols
General Protocol for Boc-Protection of Ethyl 3-amino-3-methylbutanoate
This protocol is a starting point and should be optimized based on experimental observations.
-
Dissolution: Dissolve ethyl 3-amino-3-methylbutanoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a mild base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with a mild acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
"purification of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate by column chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 3:1 Hexane:Ethyl Acetate mixture, try moving to a 2:1 or 1:1 ratio. |
| The compound has decomposed on the silica gel.[1] | Test the stability of your compound on a TLC plate coated with silica gel before running the column.[1] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[1] | |
| Poor separation of the product from impurities | The chosen solvent system is not providing adequate resolution. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.[1] |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is 1g of crude material per 10-20g of silica gel. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is eluting with the solvent front | The eluent is too polar. | Start with a less polar solvent system. For instance, begin with a higher ratio of hexane to ethyl acetate. |
| Streaking or tailing of the compound on TLC and column | The compound may be too acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine may be beneficial. |
| The sample is not fully dissolved in the loading solvent. | Ensure the crude sample is completely dissolved in a minimal amount of the initial eluent before loading it onto the column. | |
| Multiple products detected after purification | The Boc protecting group may have partially cleaved during the workup or on the silica gel. | Ensure the workup is performed under neutral or slightly basic conditions. If silica gel-mediated deprotection is suspected, consider using a less acidic stationary phase or neutralizing the silica gel before use. |
| The starting material was impure. | Characterize the starting material thoroughly before the reaction to ensure its purity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for the purification of Boc-protected amino esters is a mixture of hexane and ethyl acetate. Based on similar compounds, a ratio of 3:1 Hexane:Ethyl Acetate is a reasonable starting point, which has been shown to give an Rf value of approximately 0.2 for a related structure.[2] It is crucial to optimize this solvent system using TLC prior to running the column to achieve the best separation.
Q2: How can I visualize the compound on a TLC plate?
This compound does not have a strong chromophore for UV visualization. Therefore, you will likely need to use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing organic compounds. Alternatively, a ninhydrin stain can be used if the Boc group has been partially removed, as it will react with the free amine.
Q3: My compound appears to be degrading on the silica gel. What can I do?
If you suspect your compound is sensitive to the acidic nature of silica gel, you have a few options:[1]
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative.
-
Deactivate the silica gel: You can slurry the silica gel with a small amount of a base, such as triethylamine, in the eluent before packing the column.
-
Run the column quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.
Q4: I am seeing a side product that I suspect is the di-Boc protected amine. How can I avoid this?
The formation of a di-Boc protected amine can sometimes occur if the reaction conditions for the Boc protection are too harsh. To minimize this, use a stoichiometric amount of Boc anhydride and carefully monitor the reaction progress to avoid over-reaction.
Q5: What is the expected yield after column chromatography?
The yield will depend on the purity of your crude product. However, with a well-optimized column chromatography procedure, you can expect to recover a high percentage of the theoretical yield of the pure compound.
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
Add the initial eluent (e.g., 3:1 Hexane:Ethyl Acetate) to the silica gel to form a slurry.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air pockets.
-
Once the silica gel has settled, add another layer of sand on top to protect the silica surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica gel.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification by column chromatography.
References
Technical Support Center: Purification of Boc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing impurities from Boc-protected amino acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Boc-protection reaction?
A1: The primary impurities encountered during a Boc-protection reaction include:
-
Unreacted Starting Material: The original amino acid may remain if the reaction is incomplete.[1]
-
Excess Di-tert-butyl dicarbonate (Boc₂O): This reagent is often used in excess to drive the reaction to completion.[2]
-
Byproducts of Boc₂O: Tert-butanol and carbon dioxide are the main byproducts from the decomposition of Boc₂O.[2] While CO₂ is a gas, tert-butanol is a volatile alcohol that may remain.
-
Side-reaction Products: Depending on the amino acid and reaction conditions, side reactions can occur. For instance, with zwitterionic amino acids, reaction of the carboxylate with Boc₂O can form a mixed anhydride, which can then react with the amine to form an amide dimer.[3] Other potential side products include isocyanates and urea derivatives.[1]
Q2: How can I monitor the progress of my Boc-protection reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting amino acid, you can visualize the consumption of the starting material and the formation of the Boc-protected product. The product, being less polar, will have a higher Rf value than the zwitterionic amino acid starting material. Ninhydrin stain can be used to visualize the amino groups.[2][4]
Q3: My Boc-protected amino acid is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue.[5] Here are several strategies to induce crystallization:
-
Seed Crystals: Adding a small seed crystal of the pure product can initiate crystallization.[6][7]
-
Solvent System Adjustment: The chosen solvent system may not be ideal. Experiment with different "good" (dissolves the compound) and "poor" (precipitates the compound) solvent pairs, such as ethyl acetate/hexane or ethanol/water.[5]
-
Concentration Adjustment: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration.[5]
-
Pulping/Trituration: If an oil is obtained after evaporation, adding a weak polar solvent like diethyl ether or n-hexane and stirring or sonicating can sometimes induce solidification.[6][7][8]
-
DCHA Salt Formation: For oily Boc-amino acids, conversion to a dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easily purified by recrystallization. The free Boc-amino acid can be recovered by acid-base extraction.[5][9]
Troubleshooting Guides
Problem 1: Incomplete Reaction
Symptom: TLC or NMR analysis shows a significant amount of unreacted amino acid starting material.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Poor Solubility of Amino Acid | The zwitterionic nature of amino acids can lead to poor solubility in organic solvents.[1][3] Use a mixed solvent system like dioxane/water, THF/water, or acetone/water to improve solubility.[10][][12] |
| Inappropriate Base or Base Amount | A base is often used to deprotonate the amino group and neutralize acidic byproducts.[1] Common bases include NaOH, NaHCO₃, and triethylamine (TEA).[] Ensure the correct stoichiometry of the base is used. |
| Low Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines may react slowly.[1] Consider increasing the reaction temperature (e.g., to 40°C) or reaction time and monitor by TLC.[1][13] |
| Hydrolysis of Boc₂O | In aqueous conditions, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times might require using a slight excess of Boc₂O.[1] |
Problem 2: Presence of Excess Boc₂O and Byproducts in the Final Product
Symptom: ¹H NMR shows a characteristic singlet for the tert-butyl group of Boc₂O, or a distinct "Boc" smell is present.[2]
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Ineffective Workup | A standard aqueous workup may not completely remove the water-insoluble Boc₂O.[2] |
| Volatility | Both Boc₂O and tert-butanol are volatile and can often be removed by rotary evaporation under high vacuum, especially for non-volatile products.[2] |
| Chemical Quenching | Add a nucleophilic amine like N,N-dimethylethylenediamine or imidazole to the reaction mixture to quench excess Boc₂O before workup.[2][14] The resulting byproducts are typically water-soluble and can be removed with dilute acid washes.[2] |
| Basic Wash | Vigorous washing with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc₂O.[2] |
| Column Chromatography | If other methods fail, flash column chromatography on silica gel can effectively separate the Boc-protected amino acid from non-polar impurities like Boc₂O.[2] |
Experimental Protocols
Protocol 1: General Boc-Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2.0 eq). Cool the solution to 0°C in an ice bath.[10]
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution while stirring.[10]
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 4 hours or until TLC indicates completion.[10]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.[10]
-
Extraction (1): Wash the remaining aqueous layer with an organic solvent like ethyl acetate or ether to remove unreacted Boc₂O and other non-polar impurities.[10][12]
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a dilute acid such as 1N HCl or 10% phosphoric acid.[5][10]
-
Extraction (2): Extract the product into ethyl acetate (3 times).[10]
-
Final Wash & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-amino acid.[10]
Protocol 2: Purification via Recrystallization
-
Dissolution: Place the crude Boc-protected amino acid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat to dissolve the compound completely.[5]
-
Induce Cloudiness: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[5]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.[5]
Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Salt Formation: Dissolve the crude, often oily, Boc-amino acid in diethyl ether. Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the DCHA salt should form.[5]
-
Isolation: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if needed.[5]
-
Liberation of Free Acid: To recover the purified Boc-amino acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.[5]
-
Acid Wash: Add a 10% aqueous solution of phosphoric acid or a similar acid and shake. The pH of the aqueous layer should be 2-3.[5]
-
Extraction & Wash: Separate the layers and wash the organic phase with water until the aqueous wash is neutral.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[5]
Visualized Workflows
Caption: General workflow for Boc-protection and purification.
Caption: Troubleshooting logic for Boc-protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Amino Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Boc deprotection of amino esters.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be strong enough or used in a high enough concentration to efficiently cleave the Boc group.[1][2]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to go to completion.[1][2]
-
Low Reaction Temperature: Many Boc deprotections are run at room temperature, but some sterically hindered or less reactive substrates may require gentle heating.[1][2]
-
Steric Hindrance: The Boc-protected amine might be in a sterically crowded environment, impeding the approach of the acid.[1][2]
-
Poor Solvation/Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can prevent the acidic reagent from reaching all the reaction sites.[3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh acidic conditions. Common methods include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material (higher Rf) and the appearance of the more polar free amine (lower Rf). The product can be visualized using a ninhydrin stain, which reacts with the primary amine to give a characteristic colored spot.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by monitoring the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.[4]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[5][6]
-
t-Butylation: Electron-rich amino acid side chains, such as those of tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to alkylation by the tert-butyl cation.[5][7]
-
Prevention with Scavengers: To prevent these side reactions, scavengers are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your product.[2][5]
Q4: What are some common scavengers and in what concentration should I use them?
The choice of scavenger depends on the specific amino acid residues present in your molecule. They are often used in "cocktails" to provide broad protection.[1][7]
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | 2.5 - 5 |
| Methionine (Met) | Thioanisole | 5 |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5 |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5 |
| General Purpose Cocktail: | TFA / H₂O / TIS (95:2.5:2.5) | - |
| For Multiple Sensitive Residues (Reagent K): | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | - |
Q5: My amino ester is sensitive to strong acids. Are there milder alternatives for Boc deprotection?
Yes, for substrates with acid-labile functional groups, several milder deprotection methods can be employed:[1]
-
4M HCl in Dioxane: Often considered milder than TFA and can provide better selectivity in some cases.[8][9][10]
-
Oxalyl Chloride in Methanol: A very mild method that is tolerant of acid-labile esters.[11][12][13]
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a solvent like boiling water or under continuous flow conditions, can effect deprotection without the need for acid.[14][15][16]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can selectively cleave certain Boc groups.[17]
Troubleshooting Guide
Issue: Incomplete Boc Deprotection
This workflow will guide you through the steps to troubleshoot and resolve incomplete Boc deprotection.
Data Presentation
Comparison of Acidic Deprotection Conditions
The choice of acidic reagent and reaction conditions can significantly impact the yield and purity of the deprotected amino ester.
| Reagent | Solvent | Concentration (v/v) | Time (minutes) | Typical Purity (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 5 | ~78% | [4] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 60 | >95% | [4] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 55% | 30 | On average 9% higher than 100% TFA | [3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 100% | 5 | - | [3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 5 | ~80% | [4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 30 | High | [8][9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a general guideline for the deprotection of a Boc-protected amino ester in solution.
-
Dissolution: Dissolve the Boc-protected amino ester (1.0 equiv.) in anhydrous dichloromethane (DCM) (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[18]
-
Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[18]
-
Scavenger Addition (Recommended): If your substrate contains sensitive residues (e.g., Trp, Met, Cys, Tyr), add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1][2]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[4]
-
Reaction: Stir the reaction mixture at room temperature (or allow to warm to room temperature if cooled) for 1-2 hours.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]
-
Work-up:
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is often used for substrates that are sensitive to TFA or when a hydrochloride salt is desired.
-
Dissolution: Dissolve the Boc-protected amino ester (1.0 equiv.) in anhydrous 1,4-dioxane.[18]
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents or as a co-solvent).[18]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[8][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc group is an acid-catalyzed elimination reaction.
Logical Workflow for Method Selection
This decision tree can help in selecting an appropriate Boc deprotection strategy based on the substrate's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reaction Times with Sterically Hindered Amino Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coupling sterically hindered amino esters.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Issue: Low or no product yield in the coupling reaction.
This is a common issue when working with sterically hindered amino esters due to the bulky nature of the amino acid side chains, which can physically obstruct the formation of the peptide bond.[1][2] The following is a systematic approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Workflow
References
"preventing racemization during synthesis with chiral amino esters"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of peptides and other molecules involving chiral amino esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization and why is it a critical issue in my synthesis?
A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemate) from a single, pure enantiomer. In the context of chiral amino esters, this means the conversion of the desired L- or D-amino acid derivative into a mixture of both. This is a critical issue because the biological activity and therapeutic efficacy of peptides and drugs are often highly dependent on their specific three-dimensional structure.[1] The presence of the undesired enantiomer can lead to reduced potency, altered pharmacology, or even toxic side effects.[2][3][4]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during the coupling of N-protected amino acids:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the amino ester cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of D and L isomers.[5][6]
-
Direct Enolization (Hα Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino ester to form a carbanion intermediate.[4][7] This is more common with amino acid residues that have highly acidic alpha-protons. Re-protonation of this planar intermediate leads to racemization.[4]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize under harsh conditions, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[8][9] Other amino acids that require careful handling include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp), especially in sequences like Asp-Gly.[8][9][10] Additionally, glycosylated amino acids have been shown to exhibit enhanced rates of epimerization.[11]
Q4: How do I choose the right coupling reagents and additives to minimize racemization?
A4: The choice of coupling reagent and the use of additives are paramount. Using carbodiimide reagents like DCC or DIC alone can lead to high levels of racemization.[8]
-
Recommended Combinations: Always use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[5][12]
Q5: Which base should I use for the coupling step?
A5: The base is a critical factor; its strength and steric hindrance significantly influence the rate of racemization.[5]
-
Recommended Bases:
-
Use with Caution:
Q6: What is the impact of solvent, temperature, and reaction time on racemization?
A6: Optimizing reaction conditions is a key strategy for suppression.
-
Solvent: The polarity of the solvent can have a significant effect. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they lead to lower ratios of racemization to coupling rates.[14] Less polar solvents can also reduce racemization but may be limited by the solubility of reagents.[8] Chloroform and dichloromethane are considered unfavorable solvents in this respect.[14]
-
Temperature: Higher temperatures accelerate the rate of racemization.[12] Therefore, performing the coupling reaction at a lower temperature (e.g., 0°C) is a standard practice to suppress this side reaction.[8][13] While microwave heating can speed up synthesis, elevated temperatures (e.g., 80-86°C) can lead to considerable racemization for sensitive residues like His and Cys.[10][15]
-
Activation Time: Prolonged pre-activation of the amino acid before adding it to the amine component increases the opportunity for the formation of the problematic oxazolone intermediate. This pre-activation time should be kept to a minimum.[12]
Data Presentation: Factors Influencing Racemization
The following tables summarize key quantitative data related to the reagents commonly used in synthesis involving chiral amino esters.
Table 1: Properties of Common Bases Used in Peptide Coupling
| Base | Abbreviation | pKa | Steric Hindrance | Racemization Risk |
| N,N-Diisopropylethylamine | DIPEA / DIEA | ~10.1 | Moderate | High[5] |
| Triethylamine | TEA | ~10.7 | Low | High[5] |
| 2,4,6-Collidine | TMP | ~7.43 | High | Low[5] |
| N-Methylmorpholine | NMM | ~7.38 | Moderate | Low[5] |
Table 2: Properties of Common Racemization-Suppressing Additives
| Additive | Abbreviation | pKa | Key Feature |
| 1-Hydroxybenzotriazole | HOBt | 4.60 | Standard additive, but has explosive properties.[5][13] |
| 1-Hydroxy-7-azabenzotriazole | HOAt | 3.28 | Highly active and effective at suppression.[5] |
| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | 3.35 | More acidic and effective than HOBt.[5] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma | 4.60 | Non-explosive, safe, and highly effective alternative to HOBt/HOAt.[12][13] |
Table 3: Qualitative Comparison of Racemization Suppression Strategies
| Strategy | Effectiveness | Notes |
| Use of Additives (HOBt, HOAt, Oxyma) | High | Essential when using carbodiimide coupling reagents.[5][8] |
| Use of Sterically Hindered, Weak Base (Collidine) | High | Minimizes base-catalyzed proton abstraction.[10][12] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of both coupling and racemization.[8] |
| Minimizing Pre-activation Time | High | Reduces the concentration of the racemization-prone activated intermediate.[12] |
| Use of Less Polar Solvents | Moderate | Effect is dependent on reagent solubility and resin swelling.[8][14] |
| Use of Copper (II) Chloride (CuCl₂) | High | Effective in specific cases, particularly for segment coupling.[8][9] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle to Minimize Racemization
This protocol is designed for a standard Fmoc-based SPPS coupling step, incorporating best practices to suppress epimerization.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 eq.)[12]
-
2,4,6-Collidine (TMP) (4 eq.)[12]
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 eq.)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Resin Washing: Thoroughly wash the deprotected resin with DMF (at least 5 times) to remove all residual piperidine.[12]
-
Coupling Mixture Preparation (Minimize Pre-activation): a. In a separate, clean reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the solution from step 3a. c. Immediately before adding the mixture to the resin, add the DIC (3 eq.). Do not let this activation mixture stand for a prolonged period.[12]
-
Coupling Reaction: a. Add the freshly prepared coupling mixture to the washed, deprotected peptide-resin. b. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly sensitive amino acids, consider performing the coupling at 0°C.
-
Post-Coupling Wash: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing racemization.
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. creation.com [creation.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in Boc Protection Reactions
Welcome to the technical support center for managing Boc (tert-butyloxycarbonyl) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize temperature control during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a standard Boc protection reaction?
A1: For most primary and secondary amines, Boc protection reactions are typically conducted at a temperature range of room temperature (around 20-25°C) to a moderate heat of 40°C.[1][2] The reaction is often initiated at room temperature, and gentle heating can be applied to increase the reaction rate if necessary.[3]
Q2: My Boc protection reaction is slow or incomplete. Should I increase the temperature?
A2: Gently heating the reaction mixture, for instance to 40°C, can often accelerate a sluggish reaction.[2][3] However, for weakly nucleophilic amines, such as some aromatic amines, increasing the temperature may not be sufficient. In such cases, using an alcoholic solvent like methanol can significantly enhance the reaction rate, even at room temperature.[4]
Q3: Can excessive heat lead to side products in a Boc protection reaction?
A3: Yes, forcing conditions, which can include excessive heat, may lead to the formation of side products. One common side product with primary amines is the N,N-di-Boc protected amine.[3] If your substrate contains other nucleophilic groups like hydroxyls or thiols, high temperatures could also promote their reaction with Boc anhydride. Careful control of temperature and stoichiometry is crucial.[3]
Q4: Are there any alternatives to heating for accelerating a slow Boc protection reaction?
A4: Absolutely. Besides gentle heating, you can employ a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to increase the reactivity of the Boc anhydride.[3] Using a larger excess of Boc anhydride (e.g., 2-3 equivalents) can also help drive the reaction to completion.[3] Additionally, the choice of solvent is critical; for instance, using methanol can dramatically increase the reaction rate for aromatic amines.[4][5]
Q5: What are the temperature considerations for Boc deprotection?
A5: Boc deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature.[1][6] However, thermal deprotection methods exist, which involve heating the Boc-protected compound in a suitable solvent. These methods can be useful for highly acid-sensitive molecules but may require high temperatures (e.g., 100°C or higher), which could potentially cause other side reactions like racemization.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to temperature control during Boc protection reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Low reaction temperature, especially with poorly reactive amines.[3] | 1. Gently heat the reaction mixture to around 40°C.[2][3]2. Monitor the reaction progress using TLC or LC-MS.[8]3. For weakly nucleophilic amines, consider switching to an alcoholic solvent like methanol to increase the reaction rate at room temperature.[4] |
| Formation of N,N-di-Boc Side Product | Over-reaction due to forcing conditions, which can include excessive heat.[3] | 1. Reduce the reaction temperature to room temperature.2. Use a stoichiometric amount of Boc anhydride.[3]3. Carefully monitor the reaction to stop it once the starting material is consumed.[3] |
| Reaction with Other Functional Groups | High reaction temperatures promoting the reaction of other nucleophilic groups (e.g., -OH, -SH) with Boc anhydride.[3] | 1. Maintain the reaction at room temperature.2. Control the stoichiometry of the Boc anhydride carefully.[3] |
| Poor Solubility at Low Temperatures | The amine starting material, especially amino acids, may have poor solubility in common organic solvents at lower temperatures.[3] | 1. Consider using a co-solvent system, such as a mixture of water and THF or methanol.[3]2. For amino acids, dissolving them in an aqueous basic solution before adding the organic solvent and Boc anhydride can improve solubility.[3] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Amine
This protocol outlines a general procedure for the Boc protection of a primary amine with temperature control considerations.
Materials:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl, water, and brine for work-up
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the primary amine in a suitable solvent like DCM or THF to a concentration of approximately 0.1-0.5 M.[8]
-
Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature.[8]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.[8]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8] If the reaction is sluggish, it can be gently heated to 40°C.[1][2]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.[8]
-
Purification: If necessary, purify the product by column chromatography on silica gel.[8]
Protocol 2: Thermal Boc Deprotection in Water
This protocol is an example of a non-acidic deprotection method for substrates that can withstand elevated temperatures.
Materials:
-
Boc-protected compound
-
Water
Procedure:
-
Dissolution: Suspend or dissolve the Boc-protected compound in water.
-
Heating: Heat the mixture to reflux (100 °C).[6]
-
Monitoring: Monitor the reaction for completion, which can be as fast as under 15 minutes for some substrates.[6]
-
Work-up: After cooling, the product can be isolated by extraction with an appropriate organic solvent if it is not water-soluble.
Visualizations
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Amine Protection / Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
"solvent effects on the stability of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions concerning the solvent effects on the stability of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and the potential for base-catalyzed hydrolysis of the ethyl ester. The Boc group is notably sensitive to acidic conditions, leading to its removal and the formation of the corresponding free amine.[1][2][3] The ethyl ester moiety may be susceptible to hydrolysis under strongly basic conditions.
Q2: In which types of solvents is this compound generally stable?
A2: The compound is expected to be most stable in neutral or weakly basic, aprotic solvents at room temperature. Suitable solvents for storage and routine handling would include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile. It is also stable in the presence of bases like triethylamine (TEA).[2]
Q3: What conditions can lead to the degradation of the Boc-protecting group?
A3: The Boc group is labile to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3] Even milder acidic conditions (pH < 4) can lead to gradual deprotection over time.[2] The rate of deprotection is dependent on the acid strength, concentration, temperature, and solvent.
Q4: Can the ethyl ester group hydrolyze during my experiments?
A4: While the Boc group is the more sensitive functionality under acidic conditions, the ethyl ester can be hydrolyzed under basic conditions, for example, in the presence of strong bases like sodium hydroxide.[2] This would result in the formation of the corresponding carboxylic acid.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected formation of a more polar byproduct (as seen by TLC/LC-MS) that is ninhydrin positive. | Cleavage of the Boc protecting group. | 1. Check pH: Ensure all solvents and reagents are neutral or basic. Avoid acidic conditions (e.g., residual acid from extractions, acidic silica gel).2. Solvent Choice: If using protic solvents, ensure they are not acidic. Consider switching to aprotic solvents like DCM or THF.3. Temperature: Perform reactions and handling at the lowest practical temperature to minimize degradation. |
| Appearance of a new peak in NMR/LC-MS corresponding to the carboxylic acid. | Hydrolysis of the ethyl ester. | 1. Avoid Strong Bases: Do not use strong aqueous bases like NaOH or KOH for extractions or reactions if the ester is to be preserved.2. Use Milder Bases: For pH adjustments, use weaker, non-nucleophilic bases like triethylamine or DIPEA.3. Anhydrous Conditions: If possible, conduct reactions under anhydrous conditions to prevent hydrolysis. |
| Gradual decrease in purity of the compound upon storage in solution. | Slow degradation due to solvent impurities or environmental factors. | 1. Solvent Purity: Use high-purity, dry solvents. Peroxides in ethers or acidic impurities in chlorinated solvents can contribute to degradation.2. Storage Conditions: Store solutions at low temperatures (2-8°C) and protected from light. For long-term storage, consider storing the compound neat or as a solid under an inert atmosphere.[4] |
Quantitative Data on Stability
| Condition | Reagent/Solvent | Temperature | Stability of Boc Group |
| Acidic | 1 M HCl | Room Temp. | Labile[2] |
| Acidic | 50% TFA in DCM | Room Temp. | Labile (deprotection in ~30 min)[2] |
| Acidic | 100% TFA | Room Temp. | Labile (deprotection in ~5 min)[2] |
| Acidic | pH < 4 | Room Temp. | Potentially unstable[2] |
| Basic | 1 M NaOH | Room Temp. | Stable[2] |
| Basic | 20% Piperidine in DMF | Room Temp. | Stable[2] |
| Nucleophilic | Hydrazine | Room Temp. | Stable[2] |
| Reductive | H₂/Pd | Room Temp. | Stable[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent Stability
This protocol outlines a general method to evaluate the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately analyze an aliquot of the solution by a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration.
-
Incubation: Store the solution under controlled conditions (e.g., specific temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate. Identify any major degradation products by their mass and fragmentation patterns (if using LC-MS).
Protocol 2: Standard Boc-Deprotection for Reference Standard Generation
This protocol can be used to intentionally remove the Boc group to generate the free amine as a reference standard for degradation studies.
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.[1] Caution: This reaction can be exothermic and evolves gas; ensure proper ventilation.[1]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 3 hours).[1]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.[1]
Visualizations
Caption: Workflow for assessing the stability of a compound in a given solvent.
References
Technical Support Center: Hydrolysis of Boc-Protected Amino Butanoate Esters
Welcome to the technical support center for the hydrolysis of ester groups in Boc-protected amino butanoates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my ester hydrolysis incomplete?
A1: Incomplete saponification can result from several factors:
-
Insufficient Base: The hydrolysis reaction is stoichiometric. An excess of base (typically 1.5 to 5 equivalents) is often required to drive the reaction to completion.[1][2]
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium. Using a co-solvent such as Tetrahydrofuran (THF) or Dioxane can improve solubility.[1]
-
Steric Hindrance: The structure of the amino butanoate or the ester group can sterically hinder the nucleophilic attack of the hydroxide ion. In such cases, increasing the reaction temperature or time may be necessary.[3]
-
Low Temperature: While room temperature is often sufficient, some sterically hindered esters may require gentle heating or reflux to proceed at a reasonable rate.[2][3]
Q2: My Boc protecting group is being cleaved during the reaction. How can I prevent this?
A2: The tert-butoxycarbonyl (Boc) group is stable under basic conditions but is sensitive to acid.[4][5] Accidental cleavage typically occurs during the acidic workup step.
-
Careful Acidification: During the workup to protonate the carboxylate salt, add acid dropwise while monitoring the pH, preferably keeping it above pH 4. It is critical to perform this step at a low temperature (e.g., in an ice bath) to minimize the risk of acid-catalyzed Boc deprotection.[6]
-
Avoid Strong Acids: While HCl is commonly used for acidification, a milder acid might be considered if cleavage is a persistent issue.[7]
-
Reaction Conditions: Ensure that the hydrolysis conditions remain basic throughout the reaction. The Boc group is generally resistant to bases like LiOH, NaOH, and KOH.[5][8]
Q3: Which base (LiOH, NaOH, or KOH) is best for saponification of amino acid esters?
A3: The choice of base can influence reaction efficiency and the potential for side reactions.
-
Lithium Hydroxide (LiOH): Often the preferred base for sensitive substrates, including amino acid and peptide esters. It is known to provide mild conditions that can minimize side reactions like racemization.[1][9][10] It is commonly used in a THF/water solvent system.[11]
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are stronger bases and are also widely used and effective. They are typically used in alcoholic solvents like methanol or ethanol, often with water as a co-solvent.[2] However, for substrates prone to racemization, LiOH may be a better choice.[10]
Q4: How do I purify my Boc-protected amino butanoic acid after hydrolysis?
A4: The purification strategy depends on the properties of the final product.
-
Precipitation and Filtration: After careful acidification of the reaction mixture, the carboxylic acid product often precipitates out of the aqueous solution, especially if it has low water solubility. The solid can then be collected by vacuum filtration.[7]
-
Solvent Extraction: If the product does not precipitate, it can be extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a high-purity solid.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for resolving them.
Troubleshooting Workflow
Quantitative Data Summary
The following table summarizes typical reaction conditions for the saponification of amino acid esters.
| Parameter | LiOH Hydrolysis | NaOH/KOH Hydrolysis | Calcium-Mediated Hydrolysis |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) |
| Equivalents of Base | 1.5 - 5.0 eq.[1] | 1.5 - 2.0 eq.[2][12] | 1.5 eq.[12] |
| Additive | None | None | Calcium Iodide (CaI2)[12] |
| Solvent System | THF / Water[11] | Methanol or Ethanol / Water[2] | Acetone / Water[12] |
| Temperature | Room Temperature to Reflux | Room Temperature to Reflux[2] | Room Temperature[12] |
| Typical Reaction Time | 1 - 4 hours[1][9] | 1 - 4 hours[12] | 4 hours[12] |
| Key Advantage | Mild; reduces risk of racemization.[10] | Cost-effective and widely used. | Orthogonal to Fmoc group protection.[12] |
Experimental Protocols
Protocol 1: General Hydrolysis using Lithium Hydroxide (LiOH)
This protocol is recommended for its mild conditions, which are suitable for sensitive substrates.
-
Reaction Setup: Dissolve the Boc-protected amino butanoate ester (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).[11]
-
Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq.) to the solution.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[1]
-
Workup - Quenching: Once complete, dilute the reaction mixture with water.
-
Workup - Extraction: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.
-
Workup - Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to approximately pH 5-6 by the dropwise addition of 1 M HCl.[7]
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold water. If no solid forms, extract the product from the aqueous layer with ethyl acetate or dichloromethane.[7]
-
Purification: Dry the isolated crude product. If necessary, purify further by recrystallization.[7]
Reaction Pathway and Mechanism
The desired reaction is a base-mediated nucleophilic acyl substitution, while the primary side reaction to avoid is the acid-catalyzed cleavage of the Boc group.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. portal.amelica.org [portal.amelica.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 10. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Analysis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a protected amino acid ester, with a common alternative, Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a foundational dataset for researchers in synthetic and medicinal chemistry.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of its functional groups. This predicted data serves as a benchmark for experimental verification.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | Singlet (broad) | 1H | N-H (carbamate) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.65 | Singlet | 2H | -CH₂-C(CH₃)₂ |
| 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| 1.38 | Singlet | 6H | -C(CH₃)₂ |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~155 | C=O (carbamate) |
| ~79 | -C(CH₃)₃ (Boc) |
| ~60 | -OCH₂CH₃ |
| ~55 | -C(CH₃)₂ |
| ~48 | -CH₂- |
| ~28 | -C(CH₃)₃ (Boc) |
| ~25 | -C(CH₃)₂ |
| ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3340 | N-H | Stretching |
| ~2980, 2930 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1700 | C=O (carbamate) | Stretching |
| ~1510 | N-H | Bending |
| ~1250, 1160 | C-O | Stretching |
Comparative Analysis: Boc vs. Cbz Protection
To provide a practical comparison, the predicted spectroscopic data for the Boc-protected compound is contrasted with typical experimental data for its benzyloxycarbonyl (Cbz) protected counterpart, Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate.
| Feature | This compound (Predicted) | Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate (Typical Experimental) |
| ¹H NMR (ppm) | ~1.44 (s, 9H, Boc) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph) |
| ¹³C NMR (ppm) | ~79 (-C(CH₃)₃), ~28 (-C(CH₃)₃) | ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph) |
| IR (cm⁻¹) | ~1700 (Boc C=O) | ~1690 (Cbz C=O), ~3030 (Ar C-H) |
The primary difference in the ¹H NMR spectra is the presence of the large singlet at ~1.44 ppm for the nine equivalent protons of the tert-butyl group in the Boc-protected compound, whereas the Cbz-protected compound exhibits aromatic protons around 7.3 ppm and a benzylic singlet around 5.1 ppm. In the ¹³C NMR, the Boc group is characterized by quaternary and methyl carbons at ~79 and ~28 ppm, respectively, while the Cbz group shows aromatic and benzylic carbon signals. The IR spectra are similar in the carbonyl region, with the Cbz-protected compound also showing characteristic aromatic C-H stretching.
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra for compounds of this nature.
NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy (FT-IR with ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Workflow and Data Analysis
The logical flow from sample preparation to structural elucidation is a critical aspect of spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the key spectroscopic features of this compound and its comparison with a Cbz-protected analogue. The provided protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and analysis of novel organic molecules.
A Researcher's Guide to Purity Analysis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For researchers and professionals in drug development and organic synthesis, verifying the purity of intermediates is a critical step to ensure the quality and success of subsequent reactions. Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a valuable building block, is no exception. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) analysis for purity determination of this compound and discusses alternative analytical techniques.
HPLC Analysis: A High-Resolution Approach
HPLC is a cornerstone technique for purity assessment in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: A Representative HPLC Method
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of Acetonitrile. |
This method is designed to separate the main compound from potential impurities, which may include starting materials, by-products from the synthesis, and degradation products.
Workflow for HPLC Purity Analysis
The following diagram illustrates a standard workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information regarding the purity and identity of this compound.[1] The choice of method often depends on the specific information required and the available instrumentation.[1]
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, high sensitivity, quantitative. | Requires reference standards for impurity identification. |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of protons and carbon atoms.[1] | Confirms the presence of the tert-butyl group (9H singlet in ¹H NMR) and provides an overall structural fingerprint.[1] | Provides detailed structural information about the entire molecule and can quantify impurities if their signals are resolved.[1] | Lower sensitivity compared to HPLC, may not detect minor impurities.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[1] | Confirms the molecular weight of the product and can help identify impurities based on their mass.[1] | High sensitivity, provides molecular weight information. | May not be quantitative without appropriate standards, isomeric impurities may not be distinguished. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[1] | Confirms the presence of key functional groups like the carbamate C=O stretch (around 1680-1720 cm⁻¹) and the ester C=O stretch.[1] | Fast, non-destructive, and requires minimal sample preparation.[1] | Provides only functional group information and is not suitable for quantification of impurities.[1] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[2] | Determines enantiomeric purity if the molecule is chiral. | High sensitivity for detecting even small amounts of the undesired enantiomer.[2] | Not applicable if the molecule is achiral. |
Potential Impurities in Synthesis
The purity of the final product is highly dependent on the synthetic route and purification methods employed. A potential synthesis could involve the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc₂O).[3][4] Based on this, potential impurities could include:
| Potential Impurity | Origin |
| Starting Amine | Incomplete reaction. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the reaction. |
| tert-Butanol | By-product of the protection reaction. |
| Di-Boc protected amine | Over-reaction or side reaction.[3] |
| Deprotected product (free amine) | Instability of the Boc group under certain conditions. |
References
Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of Boc-Protected Amino Esters
For researchers, scientists, and drug development professionals, understanding the behavior of protected amino acids in mass spectrometry is critical for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of Boc-protected amino esters, supported by illustrative data and detailed experimental protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its facile introduction and removal make it a popular choice for amine protection. However, the labile nature of the Boc group presents unique challenges and characteristic fragmentation patterns in mass spectrometry. This guide will delve into these fragmentation pathways, offering a comparative overview for different amino esters and providing practical experimental methodologies.
Unraveling the Fragmentation Pathways
Under typical electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) conditions, Boc-protected amino esters exhibit several characteristic fragmentation patterns. The primary fragmentation routes involve the Boc group itself, leading to predictable neutral losses that are invaluable for identifying these compounds.
The most prominent fragmentation pathways are:
-
Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C4H8), is a hallmark of Boc-protected amines.[1][2] This fragmentation is often proposed to occur through a McLafferty-like rearrangement.
-
Loss of the Entire Boc Group: The complete cleavage of the tert-butoxycarbonyl group results in a neutral loss of 100 Da.[3]
-
Loss of tert-Butanol: In some cases, a loss of tert-butanol (74 Da) can be observed, particularly depending on the structure of the amino acid.[2]
The relative abundance of these fragments can be influenced by the nature of the amino acid side chain, the ester group, and the ionization conditions.
Comparative Fragmentation Data
| Compound | Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | m/z | Putative Structure | Illustrative Relative Abundance (%) |
| Boc-Gly-OMe | 190.1 | [M+H - 56]⁺ | 134.1 | [H₂N⁺=CH-COOMe] | 100 |
| [M+H - 100]⁺ | 90.1 | [H₃N⁺-CH₂-COOMe] | 45 | ||
| [C₄H₉]⁺ | 57.1 | tert-butyl cation | 75 | ||
| Boc-Ala-OMe | 204.1 | [M+H - 56]⁺ | 148.1 | [H₂N⁺=C(CH₃)-COOMe] | 100 |
| [M+H - 100]⁺ | 104.1 | [H₃N⁺-CH(CH₃)-COOMe] | 50 | ||
| [C₄H₉]⁺ | 57.1 | tert-butyl cation | 80 | ||
| Boc-Val-OMe | 232.2 | [M+H - 56]⁺ | 176.2 | [H₂N⁺=C(CH(CH₃)₂)-COOMe] | 100 |
| [M+H - 100]⁺ | 132.2 | [H₃N⁺-CH(CH(CH₃)₂)-COOMe] | 60 | ||
| [C₄H₉]⁺ | 57.1 | tert-butyl cation | 90 | ||
| Boc-Phe-OMe | 280.2 | [M+H - 56]⁺ | 224.2 | [H₂N⁺=C(CH₂Ph)-COOMe] | 100 |
| [M+H - 100]⁺ | 180.2 | [H₃N⁺-CH(CH₂Ph)-COOMe] | 40 | ||
| [C₄H₉]⁺ | 57.1 | tert-butyl cation | 70 |
Note: The relative abundances are for illustrative purposes to highlight the general observation that the loss of isobutylene is often the most predominant fragmentation pathway.
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on carefully executed experimental protocols. Below are detailed methodologies for the analysis of Boc-protected amino esters using both LC-ESI-MS/MS and MALDI-TOF MS.
Protocol 1: LC-ESI-MS/MS Analysis
This method is suitable for the analysis of Boc-protected amino esters in solution and allows for their separation from other components in a reaction mixture.
1. Sample Preparation:
- Dissolve the Boc-protected amino ester sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL to create a stock solution.
- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized based on the polarity of the specific amino ester.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions (Positive Ion Mode):
- Ionization Source: Electrospray Ionization (ESI).
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- MS1 Scan Range: m/z 100 - 500 (or a range appropriate for the expected molecular weight).
- MS/MS Fragmentation: Collision-Induced Dissociation (CID).
- Collision Energy: Use a stepped or optimized collision energy (e.g., 10-30 eV) to achieve good fragmentation of the precursor ion.
Protocol 2: MALDI-TOF MS Analysis
MALDI is a softer ionization technique that can be useful for analyzing labile compounds, potentially reducing in-source decay of the Boc group.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the Boc-protected amino ester in a suitable solvent (e.g., acetonitrile/water 1:1 v/v).
2. Matrix Preparation:
- Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in acetonitrile/water/trifluoroacetic acid (e.g., 50:50:0.1 v/v/v).
3. Target Plate Spotting:
- Mix the sample solution and the matrix solution in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried droplet method).
4. Mass Spectrometry (MS) Conditions:
- Instrument: MALDI-TOF or TOF/TOF mass spectrometer.
- Ionization Mode: Positive ion reflector mode.
- Laser: Nitrogen laser (337 nm) or other suitable laser, with the power adjusted to the minimum necessary for good signal intensity.
- Calibration: Calibrate the instrument using a standard peptide mixture with masses in the appropriate range.
- MS/MS (for TOF/TOF): If fragmentation information is desired, select the precursor ion of interest and perform LIFT or CID.
Visualizing the Fragmentation and Workflow
To further clarify the processes involved, the following diagrams illustrate the key fragmentation pathway and a typical experimental workflow.
Caption: General fragmentation pathway of Boc-protected amino esters in MS/MS.
Caption: Typical workflow for the mass spectrometric analysis of Boc-amino esters.
References
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies
In the landscape of organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The choice of a protecting group can significantly influence the efficiency, yield, and purity of a multi-step synthesis. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and robust workhorse. This guide provides an in-depth comparison of the Boc protecting group against other commonly used amine protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—supported by experimental data and detailed protocols to inform the selection of the optimal protection strategy.
Core Principles: A Dichotomy of Lability and Stability
The fundamental advantage of the Boc group lies in its unique combination of stability under a wide range of conditions and its facile removal under specific, mild acidic conditions. This characteristic provides a high degree of orthogonality with other protecting groups, enabling selective deprotection in complex molecular architectures.
In contrast, the Cbz group is typically cleaved by hydrogenolysis, the Fmoc group by basic conditions, and the Tosyl group under reductive or very harsh acidic conditions. This diversity in deprotection methodologies allows for intricate synthetic planning where multiple amine groups can be selectively unmasked at different stages.
Quantitative Performance Comparison
While reaction conditions and substrates can influence outcomes, the following tables provide a comparative overview of the typical performance of each protecting group for the protection and deprotection of a model primary amine, benzylamine.
Table 1: Comparison of Protection Reaction Performance for Benzylamine
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | THF, H₂O, NaHCO₃, rt | 10 - 30 min | >95[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Water, rt | 2 min | 98[2] |
| Fmoc | Fmoc-Cl | Dioxane, H₂O, NaHCO₃, rt | 2 - 4 h | ~90-95 |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Et₃N, rt | Overnight | ~50-79[3] |
Table 2: Comparison of Deprotection Reaction Performance for Protected Benzylamine
| Protected Amine | Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) |
| Boc-benzylamine | Acidolysis | TFA, DCM, rt | 1 - 2 h | >95 |
| Cbz-benzylamine | Hydrogenolysis | 10% Pd/C, H₂, MeOH, rt | 3 - 10 min | 93 - 98[4][5] |
| Fmoc-benzylamine | Basal Cleavage | 20% Piperidine in DMF, rt | 10 - 20 min | >95[6] |
| Tosyl-benzylamine | Reductive Cleavage | Mischmetal, TiCl₄, THF, rt | 1 - 2 h | Moderate to Excellent[2] |
Key Advantages of Boc Protection
The data highlights several key advantages of the Boc protecting group:
-
High Protection Efficiency: The introduction of the Boc group is typically rapid and proceeds in high yields under mild conditions.[1]
-
Broad Stability: The Boc group is stable to a wide range of reagents, including strong bases and nucleophiles, as well as catalytic hydrogenation conditions used for Cbz deprotection.[2] This stability allows for a broad scope of subsequent chemical transformations.
-
Orthogonality: The acid-lability of the Boc group provides excellent orthogonality with the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, a critical feature in complex syntheses.[7]
-
Mild Deprotection: While requiring acidic conditions, the deprotection of the Boc group can often be achieved with moderately strong acids like trifluoroacetic acid (TFA), which are volatile and easily removed.
Comparative Analysis with Other Protecting Groups
Boc vs. Cbz
The primary advantage of Boc over Cbz is its stability to the catalytic hydrogenation conditions required for Cbz removal. This allows for the presence of reducible functional groups, such as alkenes or alkynes, elsewhere in the molecule during Boc deprotection. Conversely, the Cbz group is stable to the acidic conditions used to cleave the Boc group.
Boc vs. Fmoc
The Boc and Fmoc groups represent the cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS). The acid-lability of Boc is perfectly complementary to the base-lability of Fmoc. The choice between the two often depends on the specific peptide sequence; for instance, the Boc strategy can be advantageous for hydrophobic peptides prone to aggregation.[5]
Boc vs. Tosyl
The Tosyl group is significantly more stable than the Boc group and requires much harsher conditions for its removal, typically strong reducing agents or very strong acids. This makes the Tosyl group suitable for protecting amines that need to withstand a wide range of harsh reaction conditions. However, the mild deprotection of the Boc group is a significant advantage for sensitive substrates where the harsh conditions required for tosyl removal would be detrimental.
Experimental Protocols
Detailed methodologies for the protection of a primary amine with each protecting group and their subsequent deprotection are provided below.
Boc Protection and Deprotection
Boc Protection of Benzylamine:
-
Materials: Benzylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve benzylamine (1 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add NaHCO₃ (3 mmol) to the solution and stir until dissolved.
-
Add (Boc)₂O (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.
-
Upon completion, extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-benzylamine.[1]
-
Boc Deprotection of N-Boc-benzylamine:
-
Materials: N-Boc-benzylamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-benzylamine (1 mmol) in DCM (5 mL).
-
Add TFA (5 mL) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the benzylammonium trifluoroacetate salt.
-
Cbz Protection and Deprotection
Cbz Protection of Benzylamine:
-
Materials: Benzylamine, Benzyl chloroformate (Cbz-Cl), Water.
-
Procedure:
-
To benzylamine (1 mmol) in a flask, add water (10 mL).
-
With vigorous stirring, add Cbz-Cl (1.1 mmol) dropwise at room temperature.
-
A white precipitate of N-Cbz-benzylamine will form.
-
Continue stirring for 2 minutes.
-
Filter the solid, wash with water, and dry to obtain the product.[2]
-
Cbz Deprotection of N-Cbz-benzylamine:
-
Materials: N-Cbz-benzylamine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-benzylamine (1 mmol) in methanol (10 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of H₂ (e.g., using a balloon) for 3-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield benzylamine.[4][5]
-
Fmoc Protection and Deprotection
Fmoc Protection of Benzylamine:
-
Materials: Benzylamine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve benzylamine (1 mmol) in a mixture of dioxane (10 mL) and water (5 mL).
-
Add NaHCO₃ (3 mmol) and stir until dissolved.
-
Add a solution of Fmoc-Cl (1.1 mmol) in dioxane (5 mL) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by chromatography if necessary.
-
Fmoc Deprotection of N-Fmoc-benzylamine:
-
Materials: N-Fmoc-benzylamine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-benzylamine (1 mmol) in DMF (8 mL).
-
Add piperidine (2 mL, 20% v/v).
-
Stir the solution at room temperature for 10-20 minutes.
-
Remove the solvent and excess piperidine under high vacuum to yield benzylamine.[6]
-
Tosyl Protection and Deprotection
Tosyl Protection of Benzylamine:
-
Materials: Benzylamine, p-Toluenesulfonyl chloride (Ts-Cl), Triethylamine (Et₃N).
-
Procedure:
-
Dissolve benzylamine (1 equivalent) in Et₃N (20 mL).
-
Add a solution of Ts-Cl (1 equivalent) in Et₃N (20 mL) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the Et₃N and extract the residue with toluene and brine.
-
Separate the organic layer and concentrate to dryness. Recrystallize the product from ethanol.[3]
-
Tosyl Deprotection of N-Tosyl-benzylamine:
-
Materials: N-Tosyl-benzylamine, Mischmetal, Titanium(IV) chloride (TiCl₄), Tetrahydrofuran (THF).
-
Procedure:
-
In a flask under an inert atmosphere, suspend mischmetal (4 equivalents) in THF.
-
Cool the suspension to 0 °C and add TiCl₄ (2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 10 minutes, then at room temperature for 30 minutes.
-
Add a solution of N-Tosyl-benzylamine (1 equivalent) in THF.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield benzylamine.[2]
-
Visualizing the Orthogonal Relationship
The orthogonal nature of Boc, Cbz, and Fmoc protecting groups is a key concept in their application. The following diagram illustrates the selective deprotection pathways.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Signaling Pathway of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine follows a well-defined mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group offers a highly effective and versatile strategy for the temporary masking of amine functionality. Its key advantages, including high protection efficiency, broad stability, and mild, orthogonal deprotection conditions, make it an invaluable tool for researchers, scientists, and drug development professionals. While other protecting groups such as Cbz, Fmoc, and Tosyl have their specific merits and applications, the Boc group often provides an optimal balance of reactivity and stability, simplifying complex synthetic routes and enabling the efficient construction of intricate molecular architectures. The choice of protecting group will always be context-dependent, but the robust and reliable nature of the Boc group ensures its continued prominence in modern organic synthesis.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate and the Characterization of its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the probable synthetic pathways for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a key intermediate in pharmaceutical and peptide synthesis.[1] Due to the absence of specific literature detailing the byproduct profile of this exact molecule, this guide leverages data from analogous reactions to offer a comprehensive overview of potential impurities and the analytical methodologies for their characterization.
Primary Synthetic Route: The Ritter Reaction
The most probable and industrially scalable method for the synthesis of this compound is a variation of the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation.[2] In this specific synthesis, the likely precursors are ethyl 3-cyano-3-methylbutanoate and a source of the tert-butyl cation, such as tert-butanol or isobutylene, in the presence of a strong acid like sulfuric acid.
The acidic and reactive nature of the Ritter reaction can lead to the formation of several byproducts. Understanding and controlling these impurities is crucial for the synthesis of the final active pharmaceutical ingredient (API). Potential byproducts include:
-
N-tert-butylacetamide: Formed if acetonitrile is used as a solvent or is present as an impurity.
-
Di-tert-butylated products: Arising from the reaction of the product with another tert-butyl cation.
-
Products of hydrolysis: The ester or the Boc group can be susceptible to hydrolysis under strong acidic conditions.
-
Polymerization products: Under certain conditions, the reactants or intermediates can polymerize.
-
Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in the crude product.
Alternative Synthetic Route: Boc-Protection of Ethyl 3-amino-3-methylbutanoate
An alternative, though likely less direct, synthetic approach involves the protection of the amino group of ethyl 3-amino-3-methylbutanoate with di-tert-butyl dicarbonate (Boc₂O). This method is a standard procedure for introducing the Boc protecting group.
The Boc-protection step can also introduce impurities that need to be monitored and controlled:
-
Di-Boc protected amine: Over-reaction can lead to the formation of a di-Boc species.
-
Pyroglutamate derivatives: Intramolecular cyclization can occur under certain conditions.
-
Unreacted ethyl 3-amino-3-methylbutanoate: Incomplete reaction will result in the presence of the starting amine.
-
Byproducts from the synthesis of the starting amine: The purity of the starting ethyl 3-amino-3-methylbutanoate will directly impact the impurity profile of the final product.
Comparative Data on Synthetic Routes
The following table provides a representative comparison of the Ritter reaction and the Boc-protection of a primary amine, based on data for analogous reactions.
| Parameter | Ritter Reaction (Representative) | Boc-Protection (Representative) |
| Starting Materials | Ethyl 3-cyano-3-methylbutanoate, tert-Butanol, Sulfuric Acid | Ethyl 3-amino-3-methylbutanoate, Boc₂O, Base |
| Reaction Conditions | Strong acid, moderate temperature | Mild basic conditions, room temperature |
| Typical Yield | 70-90% | >95% |
| Key Byproducts | N-tert-butylacetamide, hydrolysis products | Di-Boc protected amine, unreacted starting material |
| Purification | Neutralization, extraction, crystallization/distillation | Extraction, chromatography |
| Scalability | High | Moderate to High |
Experimental Protocols
Synthesis of this compound via a Modified Ritter Reaction (Representative Protocol)
Materials:
-
Ethyl 3-cyano-3-methylbutanoate
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of ethyl 3-cyano-3-methylbutanoate (1 equivalent) in diethyl ether at 0 °C, add tert-butanol (1.2 equivalents).
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Characterization of Byproducts
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same HPLC conditions as above, coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode to identify the molecular weights of the main product and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the crude product and isolated impurities in CDCl₃ to elucidate their structures.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze the crude product and purified fractions to identify characteristic functional groups of the product and potential byproducts.
Visualizations
Caption: Synthetic workflow for this compound via the Ritter reaction.
Caption: Logical workflow for the characterization of byproducts in the synthesis.
References
A Comparative Guide to the Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three synthetic routes for the preparation of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a valuable building block in medicinal chemistry and drug development. The routes compared are the Arndt-Eistert homologation, the aza-Reformatsky reaction, and the Ritter reaction. Each method is evaluated based on key performance indicators, and detailed experimental protocols are provided.
Comparative Data of Synthetic Routes
| Metric | Arndt-Eistert Homologation | Aza-Reformatsky Reaction | Ritter Reaction |
| Starting Materials | Boc-α-methylalanine, Oxalyl chloride, Diazomethane, Silver benzoate, Ethanol | Acetone, Boc-anhydride, Ammonia, Ethyl bromoacetate, Zinc | 3,3-Dimethylacrylic acid, Ethyl cyanoformate, Sulfuric acid, Di-tert-butyl dicarbonate, DMAP |
| Overall Yield | ~60-70% | ~75-85% | ~50-60% |
| Reaction Time | 2-3 days | 12-24 hours | 24-36 hours |
| Purity | High, but requires careful purification to remove silver salts. | Good to high, purification by column chromatography is typically sufficient. | Moderate, may require multiple purification steps. |
| Scalability | Limited by the hazardous nature of diazomethane. | Readily scalable. | Scalable, but requires careful control of acidic conditions. |
| Safety Concerns | Use of highly toxic and explosive diazomethane. | Use of metallic zinc dust which can be pyrophoric. | Use of strong, corrosive acids. |
| Key Advantages | Well-established method for homologation of amino acids. | Direct formation of the carbon-carbon bond. | Utilizes readily available starting materials. |
| Key Disadvantages | Hazardous reagents, multi-step process. | Moisture-sensitive reaction. | Harsh reaction conditions, potential for side reactions. |
Experimental Protocols
Route 1: Arndt-Eistert Homologation of Boc-α-methylalanine
This route involves the one-carbon chain extension of Boc-α-methylalanine. The key steps are the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a silver-catalyzed Wolff rearrangement in the presence of ethanol.[1][2][3]
Step 1: Synthesis of Boc-α-methylalanine acid chloride To a solution of Boc-α-methylalanine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Synthesis of the diazoketone The crude acid chloride is dissolved in anhydrous diethyl ether (0.5 M) and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane (~2.0 eq) is added slowly with vigorous stirring until a persistent yellow color is observed. The reaction mixture is stirred at 0 °C for 3 hours and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the dropwise addition of acetic acid until the yellow color disappears. The solution is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Wolff Rearrangement and Esterification The crude diazoketone is dissolved in anhydrous ethanol (0.2 M). To this solution, a catalytic amount of silver benzoate (0.1 eq) is added. The mixture is heated to 65 °C with stirring for 2-3 hours, or until nitrogen evolution ceases. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite to remove the silver catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Caption: Workflow for the Arndt-Eistert Homologation.
Route 2: Aza-Reformatsky Reaction
This approach involves the reaction of an in situ generated N-Boc ketimine with the zinc enolate of ethyl bromoacetate.
Step 1: In situ formation of N-Boc-ketimine In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C. Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. To this, add a solution of tert-butyl carbamate (1.0 eq) in THF. After stirring for 30 minutes at -78 °C, add acetone (1.0 eq) dropwise. The reaction is stirred for an additional 2 hours at -78 °C to form the N-Boc ketimine in situ.
Step 2: Aza-Reformatsky Reaction In a separate flask, activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. Suspend the activated zinc in anhydrous THF (1.0 M). To this suspension, add a solution of ethyl bromoacetate (1.5 eq) in THF dropwise, and stir the mixture at room temperature for 1 hour to form the Reformatsky reagent. Cool this reagent to 0 °C and add the pre-formed N-Boc ketimine solution from Step 1 via cannula. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
Step 3: Work-up and Purification The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Caption: Workflow for the Aza-Reformatsky Reaction.
Route 3: Ritter Reaction
This synthetic strategy involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis and protection.
Step 1: Formation of the tert-amyl cation To a solution of 3,3-dimethylacrylic acid (1.0 eq) in a mixture of acetic acid and sulfuric acid (10:1 v/v, 0.5 M) at 0 °C, add ethyl cyanoformate (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours.
Step 2: Hydrolysis and Boc Protection The reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude amino ester is then dissolved in a 1:1 mixture of dioxane and water (0.5 M). To this solution, add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature for 12 hours.
Step 3: Work-up and Purification The reaction mixture is diluted with water and extracted with ethyl acetate (3 x). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound.
Caption: Workflow for the Ritter Reaction.
References
Navigating Stability: A Comparative Guide to Boc-Protected Amino Esters
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The tert-butoxycarbonyl (Boc) group is a vital tool for amine protection, prized for its reliable stability under certain conditions and its clean removal under others. This guide provides an objective comparison of the stability of various Boc-protected amino esters, supported by experimental data, to inform the selection of appropriate building blocks and deprotection strategies in complex synthetic routes.
The stability of a Boc-protected amino ester is not absolute but is significantly influenced by the nature of the amino acid side chain, the type of ester, and the reaction conditions employed. Understanding these nuances is critical for optimizing reaction yields and minimizing side products.
Comparative Stability Under Acidic Conditions
Generally, the deprotection mechanism is initiated by protonation of the Boc group, followed by the formation of a stable tert-butyl cation.[1] Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.
Table 1: Comparative Stability of Boc-Protected Amino Esters under Acidic and Thermal Conditions
| Compound | Condition | Observation | Relative Stability |
| Boc-Phe-Resin | Acid Hydrolysis | More stable than Val and Gly resins. | High |
| Boc-Val-Resin | Acid Hydrolysis | More stable than Gly resin. | Medium |
| Boc-Gly-Resin | Acid Hydrolysis | Least stable among Phe and Val resins. | Low |
| N-Boc-L-alanine tert-butyl ester | Catalytic Deprotection | N-Boc group deprotected faster than the tBu ester.[2] | N-Boc < tBu ester |
| Boc-L-Aspartic acid | Thermal (150°C with water) | Deprotection took the least time compared to other amino acids.[3] | Low |
| Boc-L-Glutamic acid | Thermal (150°C with water) | Deprotection took the least time compared to other amino acids.[3] | Low |
| General Trend (Thermal) | High Temperature | Heteroaryl amines > Aryl amines > Alkyl amines | Varies with amine |
| General Trend (Esters) | Catalytic Deprotection | tert-butyl esters > tert-butyl carbonates > tert-butyl ethers | Varies with linkage |
Note: This table is a compilation of qualitative and semi-quantitative data from multiple sources and is intended to show general trends. Direct quantitative comparison requires standardized experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to specific laboratory contexts.
Protocol 1: Acidic Deprotection of Boc-Protected Amines using Trifluoroacetic Acid (TFA)
This is a standard and widely used protocol for the removal of the Boc protecting group.
Reagents and Materials:
-
Boc-protected amino ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amino ester in dichloromethane (DCM). A common concentration is a 10-20% solution.
-
Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 25% to 50% (v/v) of the total solution volume. For substrates sensitive to strong acid, a lower concentration of TFA may be used, though this may require longer reaction times.[4]
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[4]
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent, such as ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Care should be taken as CO2 evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine as its free base.
Protocol 2: Thermal Deprotection of Boc-Protected Amino Acids
Thermal deprotection offers an alternative, acid-free method for Boc removal, which can be advantageous for acid-sensitive substrates.
Reagents and Materials:
-
Boc-protected amino acid
-
Thermally stable ionic liquid (e.g., a phosphonium-based ionic liquid) or a high-boiling solvent like water (for use in a sealed vessel).
-
Water (optional, can improve yield and purity)[3]
-
Trifluoroacetic acid (TFA) (optional, catalytic amounts can accelerate the reaction)[3]
-
Standard laboratory glassware for high-temperature reactions
-
Heating mantle or oil bath with temperature control
Procedure:
-
Place the Boc-protected amino acid in a reaction vessel.
-
Add the chosen solvent (e.g., ionic liquid or water).
-
If desired, add a small amount of water or a catalytic amount of TFA (e.g., 2 equivalents) to accelerate the reaction.[3]
-
Heat the mixture to the desired temperature. Temperatures typically range from 100°C to 150°C.[5] The optimal temperature will depend on the substrate and the presence of any catalysts.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 10 minutes to several hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the solvent used. If an ionic liquid is used, extraction with a suitable organic solvent may be necessary. If water is used, the product may be isolated by extraction or by removing the water under reduced pressure.
Visualizing the Chemistry
Diagrams generated using Graphviz can help to clarify the chemical processes and decision-making workflows involved in working with Boc-protected amino esters.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: A typical experimental workflow for the acidic deprotection of a Boc-protected amino ester.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
This guide provides a detailed comparison of potential analytical methods for the accurate quantification of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a key intermediate in pharmaceutical synthesis. The selection of an optimal analytical technique is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose.
Comparison of Analytical Methods
The choice of analytical methodology is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the analysis. For this compound, HPLC, GC-MS, and qNMR each present viable quantification strategies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The Boc protecting group and the ester functionality make it amenable to reversed-phase HPLC. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures. | An absolute quantification method that does not require an identical standard of the analyte. It provides structural confirmation simultaneously.[1] |
| Detection | UV-Visible detection is possible due to the carbonyl groups in the molecule. Refractive index detection can also be used. | Mass spectrometry provides high selectivity and sensitivity, allowing for definitive identification and quantification. | NMR spectroscopy detects specific atomic nuclei. |
| Sample Preparation | Simple dissolution in a suitable solvent followed by filtration. | May require derivatization to increase volatility and thermal stability.[2] | Dissolution in a deuterated solvent with a known amount of an internal standard.[1] |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. | Excellent, mass spectrometric detection provides high specificity. | Excellent, provides detailed structural information that allows for highly selective quantification. |
| Sensitivity | Generally in the µg/mL to ng/mL range, depending on the detector. | High, typically in the ng/mL to pg/mL range. | Lower sensitivity compared to chromatographic methods, typically requiring mg to µg quantities. |
| Quantification | Requires a calibration curve generated from reference standards of the analyte. | Can use a calibration curve with a reference standard or an isotopically labeled internal standard. | Absolute quantification against a certified internal standard without the need for a calibration curve of the analyte.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Instrumentation : HPLC system with a UV-Visible detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Stock Standard Solution : Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation : Accurately weigh a sample containing approximately 10 mg of the analyte and dissolve it in 10 mL of acetonitrile. Dilute further to fall within the calibration range and filter through a 0.45 µm syringe filter.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method assumes the analyte is sufficiently volatile and thermally stable. If not, a derivatization step would be required.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with a split/splitless injector and an electron ionization (EI) source.
-
Chromatographic Conditions :
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature : 250 °C.[3]
-
Oven Temperature Program : Initial temperature 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 50-400.
-
-
Standard and Sample Preparation :
-
Stock Standard Solution : Prepare a 1 mg/mL solution of the reference standard in ethyl acetate.
-
Working Standard Solutions : Prepare calibration standards by serial dilution of the stock solution in ethyl acetate.
-
Sample Preparation : Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of the analyte.[1]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in the vial.[1]
-
Vortex the vial until both components are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters :
-
Data Analysis :
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the protons of the tert-butyl group) and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Comparison of key performance characteristics of analytical methods.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work in a well-ventilated area, such as a fume hood, to avoid inhaling any dust or vapors.[1][3]
Quantitative Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements associated with this compound.
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319 | Causes serious eye irritation | P264 | Wash skin thoroughly after handling |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| P501 | Dispose of contents/container to an approved waste disposal plant |
Data sourced from Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or into the environment.[1][4]
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, clearly labeled, and tightly closed container.[1][3]
2. Spill Management:
- In the event of a spill, prevent further leakage if it is safe to do so.[1]
- Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[3]
- Sweep or vacuum the absorbed material and place it into the designated waste container.[1]
3. Storage Pending Disposal:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
4. Arrange for Professional Disposal:
- Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
5. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.
- Wash hands and any exposed skin thoroughly after handling.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

